Thyminose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Record name | deoxyribose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Deoxyribose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015730, DTXSID70883428 | |
| Record name | 2-Deoxy-DL-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-2-Deoxyribose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-67-5, 1724-14-7 | |
| Record name | Deoxyribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxyribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-2-Deoxyribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-erythro-Pentose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Deoxy-DL-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-deoxy-erythro-pentose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-deoxy-D-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXYRIBOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Thyminose (2-Deoxy-D-ribose): Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyminose, more commonly known as 2-deoxy-D-ribose (B167953), is a naturally occurring monosaccharide that serves as a fundamental building block of deoxyribonucleic acid (DNA). Its unique chemical structure, lacking a hydroxyl group at the 2' position, imparts DNA with the necessary flexibility and stability for its role as the primary carrier of genetic information. Beyond its structural role in DNA, 2-deoxy-D-ribose exhibits significant biological activities, including pro-angiogenic properties, making it a molecule of interest in regenerative medicine and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key experimental methodologies related to 2-deoxy-D-ribose. Furthermore, it delves into its biological functions, with a focus on its involvement in signaling pathways relevant to therapeutic applications.
Chemical Structure and Identification
This compound is an aldopentose, a five-carbon sugar with an aldehyde functional group. Its systematic IUPAC name is (3S,4R)-3,4,5-trihydroxypentanal. The key structural feature that distinguishes it from its parent sugar, D-ribose, is the absence of a hydroxyl group at the C-2 position.[1] In aqueous solution, 2-deoxy-D-ribose exists as an equilibrium mixture of its linear aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.
Synonyms: 2-Deoxy-D-ribose, Deoxyribose, D-2-Deoxyribose, 2-Deoxy-D-erythro-pentose, 2-Deoxy-D-arabinose.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 2-deoxy-D-ribose is provided in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 363.013 °C at 760 mmHg | |
| Water Solubility | Soluble | |
| CAS Number | 533-67-5 | [1] |
Spectroscopic Data
The ¹H NMR spectrum of 2-deoxy-D-ribose in D₂O shows a complex pattern of signals due to the equilibrium between its α- and β-anomers in both furanose and pyranose forms. The following table summarizes the key chemical shifts.[3]
| Assignment | Chemical Shift (ppm) |
| H-1 (anomeric) | 5.300 |
| Solvent (D₂O) | 4.8 |
| H-3, H-4, H-5 | 4.12, 3.96, 3.93, 3.86, 3.78, 3.696, 3.605 |
| H-2 | 2.01, 1.97, 1.800, 1.724 |
Note: The spectrum is complex due to the presence of multiple isomers in solution. Assignments are based on available spectral data and may be partial.[3]
The mass spectrum of 2-deoxy-D-ribose is characterized by fragmentation patterns involving the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) units.[4] The fragmentation behavior can be influenced by the ionization method used. Common fragments observed in mass spectrometry studies of similar sugars include losses of 18, 36, and 54 u, corresponding to the loss of one, two, and three water molecules, respectively.[4]
Biological Role and Signaling Pathways
Fundamental Role in DNA
The primary biological significance of 2-deoxy-D-ribose lies in its role as a core component of the DNA backbone.[5] The absence of the 2'-hydroxyl group makes DNA less susceptible to hydrolysis compared to RNA, contributing to its stability as a long-term repository of genetic information.
Pro-angiogenic Activity and VEGF Signaling
Recent research has highlighted the pro-angiogenic properties of 2-deoxy-D-ribose. It has been shown to stimulate the formation of new blood vessels, a process known as angiogenesis.[6][7][8] This effect is, at least in part, mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the growth of endothelial cells.[6][7][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the NF-κB pathway, leading to increased VEGF production.[9]
Caption: Proposed signaling pathway of this compound-induced angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 2-deoxy-D-ribose.
Synthesis of 2-Deoxy-D-ribose
A common method for the preparation of 2-deoxy-D-ribose involves the degradation of D-glucose.[5] Another approach starts from 3,4-O-diacetyl-D-arabinal.[10]
Protocol: Synthesis from 3,4-O-diacetyl-D-arabinal [10]
-
Reaction Setup: Dissolve 3,4-O-diacetyl-D-arabinal in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add lithium bromide (or lithium chloride), a strong acid cation exchange resin, and water to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the resin. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain 3,4-O-diacetyl-deoxy-D-ribose.
-
Hydrolysis: Subject the 3,4-O-diacetyl-deoxy-D-ribose to hydrolysis (e.g., using a mild base in methanol) to remove the acetyl groups.
-
Final Product: Purify the resulting 2-deoxy-D-ribose by recrystallization.
Caption: Workflow for the synthesis of 2-Deoxy-D-ribose.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[11]
Protocol: Recrystallization of 2-Deoxy-D-ribose
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which 2-deoxy-D-ribose is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol/water or isopropanol/acetone).[11][12]
-
Dissolution: Dissolve the crude 2-deoxy-D-ribose in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of sugars.[13][14][15][16]
Protocol: HPLC Analysis of 2-Deoxy-D-ribose [16]
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Column: A column suitable for carbohydrate analysis, such as a hydrophilic interaction chromatography (HILIC) column (e.g., Altech Altima HP HILIC, 250 x 4.6 mm, 5µm particles) or a specific sugar analysis column (e.g., Sugar Pak I).[13][16]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for HILIC separations. For some columns, pure water can be used as the mobile phase.[13][16]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
-
Sample Preparation: Dissolve the 2-deoxy-D-ribose sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standard solutions of 2-deoxy-D-ribose of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Conclusion
This compound (2-deoxy-D-ribose) is a molecule of immense biological importance, primarily as a cornerstone of DNA. Its distinct chemical structure underpins the stability of our genetic material. Furthermore, its emerging role in promoting angiogenesis through the VEGF signaling pathway opens up exciting avenues for research in tissue engineering and therapeutic development. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of this versatile monosaccharide, empowering researchers to further explore its properties and applications. As our understanding of the intricate roles of simple sugars in complex biological processes continues to grow, 2-deoxy-D-ribose is poised to remain a subject of significant scientific inquiry.
References
- 1. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 3. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]
- 4. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cannenta.com [cannenta.com]
- 7. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] 2-Deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]
- 11. mt.com [mt.com]
- 12. CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]
- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 14. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Discovery and History of 2-Deoxyribose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of 2-deoxyribose as the pentose (B10789219) sugar in deoxyribonucleic acid (DNA) was a pivotal moment in the history of biochemistry, laying the groundwork for the eventual discovery of the double helix and the dawn of molecular biology. This technical guide provides an in-depth exploration of the discovery and history of 2-deoxyribose, with a focus on the seminal work of Phoebus Levene and his collaborators. It details the experimental methodologies of the early 20th century, presents available quantitative data in a structured format, and visualizes the logical and experimental workflows that led to this landmark discovery.
Historical Context: The Quest for the Chemical Nature of Nucleic Acids
The story of 2-deoxyribose begins with the broader investigation into the chemical composition of "nuclein," a substance first isolated from the nuclei of white blood cells by Friedrich Miescher in 1869.[1][2] For decades, the chemical nature of this phosphorus-rich material remained enigmatic. By the early 20th century, it was understood that nucleic acids were composed of nitrogenous bases, a sugar moiety, and phosphoric acid.[3][4]
A major breakthrough came in 1909 when Phoebus Levene and Walter Jacobs identified the sugar component of yeast nucleic acid as D-ribose.[1][4] This discovery led to the classification of this type of nucleic acid as ribonucleic acid (RNA). However, the sugar component of nucleic acids isolated from animal sources, such as the thymus gland ("thymonucleic acid"), remained elusive and was initially, and incorrectly, presumed to be a hexose.[2]
The Landmark Discovery of 2-Deoxyribose (1929)
The definitive identification of the sugar in thymonucleic acid was achieved in 1929 by Phoebus Levene and his colleagues, Lawrence A. Mikeska and T. Mori.[4] In a series of papers published in the Journal of Biological Chemistry, they reported the isolation and characterization of a "deoxypentose" from this source.[5][6] This sugar was distinct from ribose in that it lacked an oxygen atom at the 2' position, hence the name 2-deoxyribose.[7] This discovery fundamentally distinguished the two known types of nucleic acids, leading to the terms ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[3]
Key Experiments and Methodologies
Levene's approach to isolating and identifying 2-deoxyribose involved a multi-step process of hydrolysis, separation, and chemical characterization. The following protocols are reconstructed based on historical accounts of his work and the common biochemical techniques of the era.
This protocol describes the initial steps to break down the complex nucleic acid structure and liberate its constituent components.
-
Source Material: Calf thymus glands were the primary source of "thymonucleic acid."
-
Initial Extraction: The tissue was minced and treated to isolate the cell nuclei. The "nuclein" was then extracted from the nuclei.
-
Enzymatic Digestion (Hypothesized): Levene was inspired by the work of Ivan Pavlov and considered using digestive enzymes to gently break down the nucleic acid.[5] It is plausible that a preliminary enzymatic hydrolysis with enzymes from gastric juice was employed to partially depolymerize the DNA and remove associated proteins.[5]
-
Acid Hydrolysis: The partially purified nucleic acid was subjected to mild acid hydrolysis. This crucial step aimed to cleave the glycosidic bonds linking the purine (B94841) bases (adenine and guanine) to the sugar and the phosphodiester bonds of the nucleic acid backbone.
-
Reagent: Dilute sulfuric acid (H₂SO₄) was a common hydrolytic agent.
-
Conditions: The concentration of the acid and the temperature and duration of the hydrolysis were carefully controlled to avoid complete degradation of the sugar.
-
Following the initial hydrolysis, the mixture contained a complex of free purine bases, phosphoric acid, and purine deoxynucleosides (the deoxyribose sugar still attached to the purine base).
-
Purine Deoxynucleoside Separation: Levene and London, in their 1929 paper "Guaninedesoxypentoside from thymus nucleic acid," described the isolation of a guanine-containing deoxynucleoside.[5][6][8]
-
Further Hydrolysis: The isolated purine deoxynucleosides were then subjected to a more targeted hydrolysis to cleave the glycosidic bond and release the free deoxyribose sugar.
The final and most challenging step was the isolation and characterization of the elusive sugar, which Levene initially referred to as "thyminose."[5]
-
Isolation of the Free Sugar: The hydrolysate containing the free sugar was processed to remove other components like phosphoric acid and residual bases.
-
Chemical and Physical Characterization: Levene and Mori, in their 1929 paper "Ribodesose and xylodesose and their bearing on the structure of this compound," detailed the characterization of this sugar.[5]
-
Elemental Analysis: Determination of the empirical formula to confirm it as a pentose.
-
Optical Rotation: Measurement of the specific rotation of polarized light to determine its stereochemistry.
-
Crystallization and Melting Point: Preparation of crystalline derivatives to establish its purity and identity.
-
Comparison with Synthetic Sugars: Comparison of the properties of the isolated sugar with those of known synthetic deoxypentoses.
-
Quantitative Analysis
Table 1: Hypothetical Quantitative Data Based on Early 20th Century Methodologies
| Analysis Type | Analyte | Method | Expected Result (Conceptual) |
| Elemental Analysis | Isolated Sugar | Combustion Analysis | C: ~44.8%, H: ~7.5%, O: ~47.7% (Consistent with C₅H₁₀O₄) |
| Sugar Content of DNA | 2-Deoxyribose | Gravimetric/Colorimetric | A specific percentage of the total mass of the DNA sample |
| Diphenylamine (B1679370) Assay | DNA Sample | Colorimetric (Absorbance at 595 nm) | Linear relationship between absorbance and DNA concentration |
Visualizing the Discovery Process
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the discovery of 2-deoxyribose.
Caption: Experimental workflow for the isolation and identification of 2-deoxyribose.
Caption: Logical relationship establishing the distinction between RNA and DNA.
Significance and Legacy
The discovery of 2-deoxyribose was far more than the identification of a single molecule. It provided the crucial chemical distinction between RNA and DNA, a fundamental concept that persists in all aspects of molecular biology. This discovery was an essential piece of the puzzle that, in the decades that followed, would lead to Erwin Chargaff's rules of base pairing and ultimately to Watson and Crick's elucidation of the double-helical structure of DNA. Levene's meticulous and groundbreaking work on the chemistry of nucleic acids, culminating in the identification of 2-deoxyribose, was a cornerstone of modern molecular genetics and continues to be a testament to the power of fundamental biochemical research. While his tetranucleotide hypothesis, which proposed a simple, repeating structure for DNA, was later proven incorrect, his contributions to elucidating the chemical components of nucleic acids were indispensable for future progress in the field.[1][4]
References
- 1. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 2. anec.org [anec.org]
- 3. Phoebus Levene - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. medium.com [medium.com]
- 5. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Deoxy” to be or “Desoxy” not to be—a century-old tale in the history of DNA nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Thymidine Biosynthesis In Vivo: Pathways, Kinetics, and Experimental Protocols
Whitepaper | December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of thymidine (B127349) is a critical process for DNA replication and repair, making its biosynthetic pathways a key target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the in vivo biosynthesis of thymidine, including the de novo and salvage pathways. It presents quantitative kinetic data for the principal enzymes involved, details common experimental protocols for their analysis, and provides visual representations of the biochemical routes. While the term "Thyminose" is an uncommon synonym for deoxyribose, this guide focuses on the biosynthesis of the complete thymidylate nucleotide, a topic of greater relevance to drug development and cellular metabolism.
Introduction: Clarifying "this compound" and the Focus on Thymidine
Initial searches for "this compound" reveal it to be a synonym for 2-deoxyribose, the pentose (B10789219) sugar that forms the backbone of DNA[1][2]. The biosynthesis of deoxyribose occurs via the reduction of ribose 5-phosphate, a reaction catalyzed by ribonucleotide reductases[3]. However, in the context of drug development and molecular biology, the biosynthesis of the entire nucleoside, thymidine, and its phosphorylated form, thymidylate, is of greater significance. The pathways responsible for producing thymidylate are central to DNA synthesis and are the established targets of numerous chemotherapeutic agents[4][5][6][7]. Therefore, this guide will focus on the biosynthesis of thymidylate (dTMP), the immediate precursor to the DNA building block, thymidine triphosphate (dTTP).
Cells utilize two primary pathways to generate dTMP: the de novo synthesis pathway and the salvage pathway[8][9][10]. The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), while the salvage pathway recycles pre-existing thymidine from the cellular environment[8][9]. Both pathways are crucial for maintaining the necessary pool of dTTP for faithful DNA replication[8].
The De Novo Thymidylate Synthesis Pathway
The de novo pathway is the primary route for dTMP synthesis in proliferating cells and is the sole intracellular source of new thymidylate[11]. This pathway involves a coordinated enzymatic cycle that methylates dUMP to form dTMP. This process is highly regulated and compartmentalized within the cell, with evidence for its occurrence in the nucleus and mitochondria in addition to the cytoplasm[6][8].
The key reaction is the conversion of dUMP to dTMP, catalyzed by Thymidylate Synthase (TS) . This enzyme uses 5,10-methylenetetrahydrofolate (CH2-THF) as a methyl donor. In this process, CH2-THF is oxidized to 7,8-dihydrofolate (DHF)[6][12][8]. To sustain dTMP synthesis, the resulting DHF must be recycled back to tetrahydrofolate (THF) and subsequently to CH2-THF. This regeneration is accomplished by two other critical enzymes:
-
Dihydrofolate Reductase (DHFR): Catalyzes the NADPH-dependent reduction of DHF to THF[6][12][8].
-
Serine Hydroxymethyltransferase (SHMT): Converts THF to CH2-THF using serine as a one-carbon donor[8].
Because of their essential role in DNA synthesis, both TS and DHFR are major targets for anticancer drugs like 5-fluorouracil (B62378) and methotrexate, respectively[4][6][12].
Quantitative Data for De Novo Pathway Enzymes
The kinetic parameters of these enzymes are crucial for understanding their function and for the development of inhibitors.
| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference(s) |
| Thymidylate Synthase | E. coli | dUMP | 3.6 - 10 | ~10 | [10] |
| Human | dUMP | 4 - 12 | 5 - 7.5 | [2] | |
| Dihydrofolate Reductase | E. coli | Dihydrofolate | 0.22 | 6.4 | [13] |
| S. pneumoniae | Dihydrofolate | 1.3 | 31.5 | [14] | |
| Chinese Hamster | Dihydrofolate | 0.1 - 0.4 | - | [7] | |
| E. coli | NADPH | 1.9 | 6.4 | [13] |
Experimental Protocol: Thymidylate Synthase (TS) Activity Assay
This protocol is based on a common spectrophotometric method that measures the conversion of CH2-THF to DHF.
Objective: To quantify the enzymatic activity of Thymidylate Synthase in a given sample (e.g., cell lysate).
Principle: The TS-catalyzed reaction converts 5,10-methylenetetrahydrofolate (CH2-THF) to 7,8-dihydrofolate (DHF). The formation of DHF results in an increase in absorbance at 340 nm, which can be monitored over time.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or quartz cuvettes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol
-
dUMP solution (10 mM stock in water)
-
CH2-THF solution (10 mM stock in assay buffer, freshly prepared)
-
Enzyme source (e.g., purified TS or cell lysate)
-
Control inhibitor (e.g., 5-Fluoro-dUMP)
Procedure:
-
Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
dUMP (final concentration ~100 µM)
-
CH2-THF (final concentration ~200 µM)
-
-
Sample Addition: Add the enzyme source to the reaction mixture. For cell lysates, a typical range is 10-50 µg of total protein. Include a "no enzyme" control and a positive inhibition control with 5-FdUMP.
-
Initiate Reaction: The reaction can be initiated by the addition of either dUMP or the enzyme.
-
Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 340 nm (A340) every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient for the conversion of CH2-THF to DHF (Δε ≈ 6400 M⁻¹cm⁻¹) to calculate the enzyme activity in units of µmol/min/mg of protein.
-
The Thymidine Salvage Pathway
The salvage pathway provides an alternative route for dTMP synthesis by recycling thymidine present in the extracellular environment or produced from DNA degradation[8][9]. This pathway is particularly important in non-proliferating cells or as a compensatory mechanism when the de novo pathway is inhibited.
The central enzyme in this pathway is Thymidine Kinase (TK) , which catalyzes the ATP-dependent phosphorylation of thymidine to dTMP[6][9]. Mammalian cells have two main isozymes: TK1, which is primarily cytosolic and its expression is tightly regulated by the cell cycle, and TK2, which is mitochondrial and constitutively expressed[6][8][15].
Once formed, dTMP from either pathway is further phosphorylated by thymidylate kinase (TMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form deoxythymidine triphosphate (dTTP), which is then available for incorporation into DNA.
Quantitative Data for Salvage Pathway Enzymes
| Enzyme | Organism / Isoform | Substrate | K_m (μM) | Inhibitor | K_i (μM) | Reference(s) |
| Thymidine Kinase | Human Liver (TK2) | Thymidine | 5 | TTP | 13.5 | [9] |
| Human Liver (TK2) | ATP | 90 | TTP | 8.5 | [9] | |
| Human Liver (TK2) | Deoxycytidine | 6 | - | - | [9] | |
| Thymidylate Kinase | B. anthracis | dTMP | 33 | - | - | [16] |
Experimental Protocol: Thymidine Kinase (TK) Activity Assay
This protocol describes a common radioisotope-based filter binding assay.
Objective: To measure the activity of Thymidine Kinase in a biological sample.
Principle: TK catalyzes the transfer of the γ-phosphate from ATP to [³H]-thymidine, producing [³H]-dTMP. The negatively charged [³H]-dTMP product is captured on positively charged DE-81 ion-exchange filter paper, while the unreacted, uncharged [³H]-thymidine substrate is washed away. The radioactivity retained on the filter is proportional to the enzyme activity.
Materials:
-
[³H]-Thymidine (radiolabeled substrate)
-
Scintillation counter and scintillation fluid
-
DE-81 ion-exchange filter paper discs
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT
-
Enzyme source (e.g., cell or tissue extract)
-
Wash Buffers: 1 mM ammonium (B1175870) formate (B1220265), then ethanol (B145695)
-
Stop Solution: 10 mM EDTA
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the assay buffer with [³H]-thymidine to a final concentration of ~10-20 µM.
-
Initiate Reaction: Add the enzyme extract (e.g., 10-100 µg of protein) to the reaction mix to start the reaction. Incubate at 37°C. Time course experiments (e.g., 0, 15, 30, 60 minutes) are recommended.
-
Stop Reaction: Terminate the reaction at each time point by adding an aliquot of the reaction mix to a tube containing stop solution or by directly spotting it onto a labeled DE-81 filter disc.
-
Filter Binding and Washing:
-
Spot an aliquot (e.g., 20 µL) of each reaction onto a DE-81 filter disc.
-
Allow the discs to air dry.
-
Wash the discs three times with 1 mM ammonium formate to remove unreacted [³H]-thymidine.
-
Perform a final wash with ethanol to aid in drying.
-
-
Quantification:
-
Place each dried disc into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve to correlate CPM with the amount of [³H]-dTMP produced.
-
Calculate the specific activity of TK in the sample, typically expressed as pmol of dTMP formed per minute per mg of protein.
-
Conclusion
The biosynthesis of thymidylate is a cornerstone of cellular proliferation, involving the integrated action of the de novo and salvage pathways. The enzymes within these pathways, particularly Thymidylate Synthase, Dihydrofolate Reductase, and Thymidine Kinase, represent validated and highly effective targets for drug development. A thorough understanding of their mechanisms, kinetics, and regulation is essential for researchers and clinicians working to develop next-generation therapies for cancer and other proliferative diseases. The experimental protocols and quantitative data presented in this guide provide a foundational resource for the functional analysis of these critical metabolic routes.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. assaygenie.com [assaygenie.com]
- 9. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. pnas.org [pnas.org]
- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymidine kinase 2 enzyme kinetics elucidate the mechanism of thymidine-induced mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Structural-Divergence-of-Deoxyribose-and-Ribose
For Immediate Release
An In-depth Technical Guide on the Core Structural Differences Between Deoxyribose and Ribose
Authored for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the fundamental structural distinctions between deoxyribose and ribose, the pentose (B10789219) sugars that form the backbone of nucleic acids. A nuanced understanding of these differences is critical for research and development in genetics, virology, and therapeutic drug design.
Executive Summary
Deoxyribose and ribose are both five-carbon sugars, or pentoses, that are integral components of the nucleotides that constitute DNA and RNA, respectively.[1][2] The primary structural difference lies at the second carbon (C2') position of the sugar ring.[1][3] In ribose, this position is occupied by a hydroxyl (-OH) group, whereas in deoxyribose, it is deoxygenated, containing only a hydrogen (-H) atom.[1][3][4] This seemingly minor variation has profound implications for the chemical properties, stability, and biological roles of DNA and RNA.[1]
Core Structural and Chemical Distinctions
The defining difference between the two sugars is the presence of a hydroxyl group on the 2' carbon of ribose, which is absent in deoxyribose.[1][3][4][5]
-
Ribose: As a component of Ribonucleic Acid (RNA), ribose has the chemical formula C₅H₁₀O₅.[1][5][6][7] The 2'-hydroxyl group makes RNA more chemically reactive and susceptible to alkaline hydrolysis.[6][8] This reactivity is essential for RNA's diverse roles in protein synthesis and gene regulation.[1][6] The 2'-OH group also allows RNA to form complex three-dimensional structures by acting as both a hydrogen bond donor and acceptor, which is crucial for its catalytic functions (ribozymes).[9][10]
-
Deoxyribose: As a component of Deoxyribonucleic Acid (DNA), deoxyribose has the chemical formula C₅H₁₀O₄.[1][3][11][12] The absence of the 2'-hydroxyl group significantly increases the stability of DNA, making it less prone to degradation.[1][4][6] This chemical stability is paramount for its role as the long-term repository of genetic information.[1][6] The lack of the 2'-OH group also favors the B-form double helix, the predominant DNA structure, whereas the steric hindrance from the 2'-OH in RNA promotes the A-form helix.[13]
Quantitative Structural and Chemical Data
The structural and chemical properties of deoxyribose and ribose can be quantified for direct comparison. The data below is compiled from various chemical databases and literature.
| Property | Deoxyribose | Ribose |
| Chemical Formula | C₅H₁₀O₄[1][3][11] | C₅H₁₀O₅[1][5][6] |
| Molar Mass | 134.13 g/mol [3][4][11] | 150.13 g/mol [3][4][7] |
| IUPAC Name | 2-deoxy-D-ribose[3][11] | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[7] |
| Key Functional Group at C2' | Hydrogen (-H)[1][3] | Hydroxyl (-OH)[1][3] |
| Predominant Helical Structure | B-form (in DNA)[13] | A-form (in RNA)[8][13] |
| Sugar Pucker Conformation | Prefers C2'-endo[7][13] | Prefers C3'-endo[7][13] |
| Bond Lengths (Representative) | C-C: ~1.40 Å, C-O: ~1.43 Å[14][15] | C-C: ~1.40 Å, C-O: ~1.43 Å[14][15] |
Visualization of Structural Difference
The following diagram, generated using the DOT language, illustrates the fundamental structural difference between deoxyribose and ribose at the C2' position.
Caption: Core structural difference: Deoxyribose lacks a 2'-hydroxyl group present in Ribose.
Experimental Protocols for Structural Discrimination
Distinguishing between deoxyribose and ribose, particularly within nucleotides or nucleic acids, is a routine requirement in molecular biology and biochemistry. The following are summaries of key experimental methodologies.
-
Principle: NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For distinguishing ribose from deoxyribose in nucleosides, specific 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. The presence or absence of a cross-peak correlation between the H2' proton and the C2' carbon provides definitive identification. In ribose, the H2' proton will show a correlation to a C2' carbon with a chemical shift indicative of a carbon bonded to an oxygen atom (~70-80 ppm). In deoxyribose, the C2' carbon is a methylene (B1212753) group and exhibits a significantly different chemical shift (~40 ppm).
-
Methodology:
-
Sample Preparation: Dissolve the purified nucleoside or short oligonucleotide sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM.
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, ¹H-¹³C HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
Assign the proton resonances using the COSY spectrum, identifying the scalar coupling network of the sugar ring.
-
In the HSQC spectrum, identify the one-bond correlations between protons and their attached carbons.
-
Locate the H2' proton resonance. For a ribose-containing sample, a cross-peak will be observed between H2' and a C2' carbon in the ~70-80 ppm region. For a deoxyribose-containing sample, the cross-peak for the two H2' protons will correlate to a C2' carbon in the ~40 ppm region.
-
-
-
Expected Results: A clear differentiation in the ¹³C chemical shift of the C2' atom, as visualized in the HSQC spectrum, unambiguously distinguishes ribose from deoxyribose.
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The difference in molecular weight between ribose (150.13 g/mol ) and deoxyribose (134.13 g/mol ) is 16.00 Da, corresponding to the mass of one oxygen atom.[3][4] HRMS can easily resolve this mass difference.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., nucleoside) in a suitable solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI-MS).
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer) to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the parent ion. A measured mass corresponding to the theoretical mass of a ribose-containing compound versus a deoxyribose-containing compound confirms its identity. For example, adenosine (B11128) (ribose + adenine) has a monoisotopic mass of 267.102 g/mol , while deoxyadenosine (B7792050) (deoxyribose + adenine) has a monoisotopic mass of 251.107 g/mol .
-
-
Expected Results: The high-resolution mass spectrum will show a molecular ion peak corresponding to the precise theoretical mass of the molecule, allowing for the confident identification of the sugar moiety based on the 16 Da mass difference.
Conclusion and Implications
The substitution of a single hydroxyl group with a hydrogen atom at the C2' position fundamentally differentiates ribose from deoxyribose. This structural divergence dictates the resultant properties of RNA and DNA, influencing their stability, helical geometry, and biological function.[1] The reactivity conferred by the 2'-hydroxyl group enables RNA's versatile roles in cellular processes, while the stability of deoxyribose is essential for the integrity of the genetic blueprint in DNA.[1][6] A thorough understanding of these differences, supported by the quantitative data and analytical protocols outlined herein, is indispensable for professionals engaged in nucleic acid research and the development of novel therapeutics.
References
- 1. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]
- 2. Structure of Nucleic Acids: Terms | SparkNotes [sparknotes.com]
- 3. byjus.com [byjus.com]
- 4. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]
- 5. Ribose vs. Deoxyribose Sugar | Definition, Role & Structure - Lesson | Study.com [study.com]
- 6. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 7. Ribose - Wikipedia [en.wikipedia.org]
- 8. idtdna.com [idtdna.com]
- 9. Ribose 2'-Hydroxyl Groups Stabilize RNA Hairpin Structures Containing GCUAA Pentaloop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemistry - What implications has the missing 2'-OH on the capability of DNA to form 3D structures? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Difference Between Deoxyribose And Ribose - GeeksforGeeks [geeksforgeeks.org]
- 12. pediaa.com [pediaa.com]
- 13. quora.com [quora.com]
- 14. arxiv.org [arxiv.org]
- 15. benthamopen.com [benthamopen.com]
An In-depth Technical Guide to the Stereochemistry of 2-deoxy-D-ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA). Its specific stereochemistry dictates the helical structure of DNA and, consequently, the storage and transfer of genetic information. This guide provides a comprehensive examination of the stereochemical features of 2-deoxy-D-ribose, including its chirality, cyclic anomeric forms, and conformational isomerism. We present quantitative data, detailed experimental protocols for stereochemical determination, and visual representations of key structural relationships to offer a thorough resource for professionals in life sciences and drug development.
Introduction
2-Deoxy-D-ribose is a pentose (B10789219) sugar, specifically an aldopentose, which means it has five carbon atoms and an aldehyde functional group in its open-chain form.[1] Its name signifies that it is derived from the sugar D-ribose through the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[1][2][3] This seemingly minor modification has profound implications for the structure and stability of DNA, contributing to its mechanical flexibility and the formation of the iconic double helix.[1] Understanding the precise three-dimensional arrangement of atoms in 2-deoxy-D-ribose is fundamental to comprehending DNA structure, protein-DNA interactions, and the design of novel therapeutics that target nucleic acids.
Stereochemical Features of 2-deoxy-D-ribose
Chirality and Fischer Projection
The stereochemistry of a sugar is defined by the configuration of its chiral centers. In its open-chain form, 2-deoxy-D-ribose has two chiral centers at C3 and C4. The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C4), where the hydroxyl group is on the right side in the Fischer projection.[1] This convention relates its structure to D-glyceraldehyde.
The Fischer projection is a 2D representation that illustrates the stereochemistry of the molecule. For 2-deoxy-D-ribose, the structure is as follows:
Caption: Cyclization of linear 2-deoxy-D-ribose to its α and β anomers.
Diagram 2: Anomeric Equilibrium
Caption: Mutarotation equilibrium between α and β anomers via the open-chain form.
Diagram 3: Furanose Ring Pucker Conformations
Caption: Interconversion between the C2'-endo and C3'-endo puckered conformations.
Conclusion
The stereochemistry of 2-deoxy-D-ribose is a multifaceted topic with direct relevance to the structure and function of DNA. Its defined chirality, the formation of α and β anomers, and the dynamic puckering of its furanose ring are all critical features that dictate the architecture of the genetic material. For professionals in drug development, a deep understanding of these stereochemical principles is essential for the rational design of molecules that interact with DNA, such as antiviral nucleoside analogs and other targeted therapies. The experimental techniques outlined provide the means to analyze and confirm the stereochemical identity of 2-deoxy-D-ribose and its derivatives, ensuring precision in research and development.
References
An In-depth Technical Guide on the Role of Thymidine in Nucleotide Formation
A Note on Terminology: The term "thyminose" is not a standard term in biochemical literature. It is sometimes used as a synonym for deoxyribose, the sugar component of thymidine (B127349).[1][2][3][4][5][6][7] This guide will focus on the established roles of thymidine and its derivatives in the synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA.
Introduction to Thymidine Nucleotide Synthesis
The synthesis of deoxythymidine triphosphate (dTTP), an essential building block of DNA, is a critical process for cell division and genome integrity.[8][9] Cells utilize two primary pathways to produce the initial precursor, deoxythymidine monophosphate (dTMP): the de novo synthesis pathway and the salvage pathway.[8][10] The de novo pathway constructs the thymine (B56734) base from simpler molecules, while the salvage pathway recycles pre-existing thymidine.[8][11] Both pathways are vital for maintaining a balanced supply of deoxynucleotides, and their dysregulation can lead to DNA damage and cellular abnormalities.[8][12]
The De Novo Synthesis Pathway
The de novo pathway is the primary route for dTMP synthesis in proliferating cells.[13] It involves a series of enzymatic reactions that convert deoxyuridine monophosphate (dUMP) into dTMP.[12][13] This pathway is particularly active in rapidly dividing cells, such as cancer cells, making it a key target for chemotherapy.[11][]
Key Enzymes and Reactions:
-
Thymidylate Synthase (TYMS): This is the central enzyme in the de novo pathway, catalyzing the methylation of dUMP to form dTMP.[12][13] The reaction is complex, requiring N⁵,N¹⁰-methylenetetrahydrofolate as a carbon donor.[13][15] The catalytic mechanism involves the formation of a covalent bond between a cysteine residue in the enzyme and dUMP.[15][16]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, a byproduct of the TYMS reaction. This regeneration is essential for subsequent rounds of dTMP synthesis.[8]
-
Serine Hydroxymethyltransferase (SHMT): SHMT produces the N⁵,N¹⁰-methylenetetrahydrofolate required by TYMS.[8]
Recent research has identified that de novo dTMP synthesis also occurs within mammalian mitochondria, a process previously thought to be confined to the cytoplasm and nucleus.[8] This mitochondrial pathway is essential for maintaining the integrity of mitochondrial DNA (mtDNA).[8]
// Nodes dUMP [label="dUMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH2THF [label="N⁵,N¹⁰-Methylene-THF", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Serine [label="Serine", fillcolor="#FFFFFF", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges dUMP -> dTMP [label="Thymidylate Synthase (TYMS)", color="#202124"]; CH2THF -> DHF [style=dashed, color="#5F6368"]; DHF -> THF [label="Dihydrofolate Reductase (DHFR)", color="#202124"]; THF -> CH2THF [label="SHMT", color="#202124"]; Serine -> Glycine [style=dashed, color="#5F6368"];
The Salvage Pathway
The salvage pathway provides an alternative route for dTMP synthesis by recycling thymidine from the degradation of DNA.[11][17] This pathway is particularly important in cells that are not actively dividing or have limited de novo synthesis capacity.[11]
Key Enzymes and Reactions:
-
Thymidine Kinase (TK): This enzyme catalyzes the phosphorylation of thymidine to dTMP, using ATP as a phosphate (B84403) donor.[17][18] There are two main isozymes in humans: TK1, which is primarily active in the cytoplasm during the S phase of the cell cycle, and TK2, which is located in the mitochondria and is constitutively active.[9][19] Mutations in TK2 can lead to mitochondrial DNA depletion syndrome.[17]
The activity of the salvage pathway can be influenced by the availability of thymidine and the activity of the de novo pathway. For instance, inhibition of the de novo pathway can lead to an increased reliance on the salvage pathway.[20]
// Nodes Thymidine [label="Thymidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thymidine -> dTMP [label="Thymidine Kinase (TK1/TK2)", color="#202124"]; ATP -> ADP [style=dashed, color="#5F6368"];
Quantitative Data on Key Enzymes
The efficiency and regulation of thymidine nucleotide synthesis are governed by the kinetic properties of its key enzymes.
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Key Characteristics |
| Thymidylate Synthase (TYMS) | dUMP, N⁵,N¹⁰-methylenetetrahydrofolate | dTMP, Dihydrofolate | Cytoplasm, Nucleus, Mitochondria | Rate-limiting enzyme in the de novo pathway; a major target for anticancer drugs.[13] |
| Thymidine Kinase 1 (TK1) | Thymidine, ATP | dTMP, ADP | Cytoplasm | Cell cycle-regulated, with peak activity in the S phase.[9][19] |
| Thymidine Kinase 2 (TK2) | Thymidine, Deoxycytidine, ATP | dTMP, dCMP, ADP | Mitochondria | Constitutively expressed; crucial for mitochondrial DNA synthesis.[9][17] |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate, NADPH | Tetrahydrofolate, NADP⁺ | Cytoplasm, Mitochondria | Essential for regenerating the cofactor for TYMS.[8] |
Experimental Protocols
Thymidylate Synthase Activity Assay
This assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium (B154650) from [5-³H]dUMP.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50 mM MgCl₂)
-
[5-³H]dUMP
-
N⁵,N¹⁰-methylenetetrahydrofolate
-
Activated charcoal suspension
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, cell lysate, and N⁵,N¹⁰-methylenetetrahydrofolate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released tritium, using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium released over time.
// Nodes Start [label="Prepare Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Substrate [label="Add [5-³H]dUMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Add Activated Charcoal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Supernatant Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Enzyme Activity", fillcolor="#FFFFFF", fontcolor="#202124"];
Thymidine Kinase Activity Assay
This assay measures the phosphorylation of thymidine to dTMP, often using a radiolabeled substrate.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 5 mM ATP)
-
[³H]Thymidine
-
DEAE-cellulose paper discs
-
Wash buffers (e.g., 4 mM ammonium (B1175870) formate (B1220265), ethanol)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, cell lysate, and ATP.
-
Initiate the reaction by adding [³H]thymidine.
-
Incubate at 37°C for a defined period.
-
Spot a sample of the reaction mixture onto DEAE-cellulose paper discs.
-
Wash the discs with ammonium formate and ethanol (B145695) to remove unreacted [³H]thymidine.
-
Dry the discs and measure the retained radioactivity (representing [³H]dTMP) using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]dTMP formed over time.
Therapeutic Implications
The critical role of thymidine nucleotide synthesis in DNA replication has made it a prime target for cancer therapy.[13][21] Drugs like 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) inhibit TYMS and DHFR, respectively, leading to a depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.[11][22][23]
Furthermore, the salvage pathway, particularly the activity of viral thymidine kinases, is exploited in antiviral therapies.[24] Certain antiviral drugs are nucleoside analogs that are specifically phosphorylated (and thus activated) by viral TK, but not by human TK, leading to selective toxicity in virus-infected cells.[24]
Conclusion
The synthesis of thymidine nucleotides is a fundamental process that is tightly regulated and compartmentalized within the cell. The interplay between the de novo and salvage pathways ensures a sufficient supply of dTTP for DNA replication and repair. Due to its central role in cell proliferation, this metabolic network remains a crucial area of research for the development of novel therapeutic strategies against cancer and viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxyribose - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 533-67-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. 2-Deoxy-D-Ribose CAS 533-67-5 2-Deoxy-D-Arabinose this compound - 2-Deoxy-D-Ribose and 533-67-5 [surest.en.made-in-china.com]
- 6. This compound Supplier | CAS 533-67-5 | AOBIOUS [aobious.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 15. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 18. merriam-webster.com [merriam-webster.com]
- 19. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thymidylate synthesis in a folate deprived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
The Genesis of Thyminose: A Technical Guide to its Prebiotic Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of nucleic acids is a cornerstone in the study of the origin of life. While much focus has been placed on the components of RNA, the prebiotic synthesis of thymine, a key nucleobase of DNA, is of profound importance in understanding the transition from a putative RNA world to the DNA-based genetics of modern biology. This technical guide provides an in-depth exploration of the prebiotic chemistry leading to the formation of thymine, herein referred to as "Thyminose" in the context of its primordial origins. We will delve into the primary synthetic pathways, present quantitative data from key experiments, detail experimental protocols, and visualize the intricate chemical relationships that may have led to the abiotic emergence of this vital biomolecule.
Plausible Prebiotic Synthesis Pathways of this compound
Two primary pathways for the prebiotic synthesis of this compound have been extensively investigated: the formamide-based pathway involving the conversion of uracil (B121893) and a route originating from simpler precursors such as β-alanine and urea.
Formamide-Based Synthesis and the Uracil-to-Thyminose Transition
Formamide (B127407) (H₂NCHO) is considered a cornerstone of prebiotic chemistry due to its ability to serve as both a reactant and a solvent, and its capacity to produce all four nucleobases under plausible prebiotic conditions.[1][2] The synthesis of this compound in a formamide-rich environment is predominantly viewed as a modification of pre-existing uracil.
This conversion hinges on the methylation of uracil at the C-5 position. Key reagents in this process are formaldehyde (B43269) (CH₂O) and formic acid (HCOOH), which can be generated from the hydrolysis and disproportionation of formamide itself, even in the absence of specific catalysts.[3][4] The reaction is thought to proceed through a 5-hydroxymethyluracil (B14597) intermediate.[5][6] While the presence of mineral catalysts such as TiO₂ can facilitate the conversion of formamide to formaldehyde, studies have shown that the reaction can proceed thermally.[4]
The proposed mechanism for the formamide-mediated conversion of uracil to this compound is a critical pathway in prebiotic nucleobase chemistry.[7]
References
- 1. Thymine: a possible prebiotic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study [iris.cnr.it]
- 3. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. A possible prebiotic synthesis of thymine: uracil-formaldehyde-formic acid reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Thymine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734), a pyrimidine (B1678525) nucleobase, is a fundamental component of deoxyribonucleic acid (DNA).[1] Its quantitative analysis in biological samples such as plasma, urine, and tissues is crucial for various research and clinical applications. These applications include the diagnosis and monitoring of genetic disorders like Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), studying inborn errors of pyrimidine metabolism, and pharmacokinetic studies of related therapeutic agents.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of thymine and its metabolites in biological samples.
Analytical Methods Overview
Several analytical techniques are available for the quantification of thymine in biological matrices. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various studies on thymine analysis in biological samples, providing a comparative overview of method performance.
| Method | Analyte(s) | Biological Matrix | LLOQ | Linear Range | Reference |
| LC-MS/MS | Thymine, Dihydrothymine (B131461), β-ureidoisobutyric acid | Human Plasma | 5 µg/L | 2 - 500 µg/L | [4] |
| Thymine, Dihydrothymine, β-ureidoisobutyric acid | Human Urine | 10 µg/L | 2 - 500 µg/L | [4] | |
| Thymidine (B127349), 2'-deoxyuridine | Human Plasma | 10 ng/mL | 10 - 10,000 ng/mL | [2][6] | |
| Thymidine, 2'-deoxyuridine | Human Urine | 1 µg/mL | 1 - 50 µg/mL | [2][6] | |
| Colorimetric | Thymine | Human Urine | 3 ng/mL | 10 - 1200 ng/mL | [7] |
Table 1: Comparison of Lower Limits of Quantification (LLOQ) and Linear Ranges for Thymine and Related Analytes.
| Biological Matrix | Analyte | Concentration Range | Notes | Reference |
| Human Urine | Thymine | 46.6–101.2 ng/mL | Measured using a colorimetric method with gold nanoparticles. | [7] |
Table 2: Reported Concentrations of Thymine in Biological Samples.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Protocol 1: LC-MS/MS for the Quantification of Thymine and its Metabolites in Human Plasma and Urine
This protocol is adapted from a method for the simultaneous determination of thymine, dihydrothymine, and β-ureidoisobutyric acid.[4]
1. Sample Preparation: a. To 200 µL of plasma or diluted urine, add 1 mL of acetonitrile (B52724) containing the internal standard (deuterated-thymine).[4] b. Vortex the mixture to precipitate proteins.[4] c. Centrifuge the sample to pellet the precipitated proteins.[4] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4] e. Reconstitute the residue in 150 µL of 0.1% (w/w) formic acid in water.[4]
2. Chromatographic Conditions:
-
Column: Waters Symmetry C8 (150 mm × 3.9 mm; 5 µm particle size)[4]
-
Mobile Phase A: 0.1% (w/w) formic acid in water[4]
-
Mobile Phase B: 15% (v/v) methanol (B129727) in acetonitrile[4]
-
Gradient Elution: A gradient elution program should be optimized to achieve separation of the analytes.
-
Flow Rate: As per instrument optimization.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions: [4]
-
Thymine (THY): m/z 127.1 → 110.0
-
Dihydrothymine (DHT): m/z 129.1 → 68.9
-
β-ureidoisobutyric acid (UIB): m/z 147.1 → 86.0
-
Deuterated-Thymine (Internal Standard): m/z 131.1 → 114.0
-
Protocol 2: HPLC-UV for the Quantification of Thymidine and Deoxyuridine
This protocol is based on methods used for the diagnosis of thymidine phosphorylase deficiency.[3]
1. Sample Preparation: a. Deproteinize plasma or urine samples by adding perchloric acid to a final concentration of 0.55 M.[3] b. Keep the mixture on ice for 5 minutes.[3] c. Centrifuge at 20,000 × g for 10 minutes.[3] d. The supernatant is ready for injection into the HPLC system.[3]
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV absorbance at 267 nm.[3]
3. Quantification: a. Prepare a standard curve by serially diluting a stock solution of thymidine and deoxyuridine.[3] b. Plot the peak area against the concentration for each standard. c. Determine the concentration of the analytes in the samples by interpolating their peak areas from the standard curve.
Visualizations
Thymine Catabolism Pathway
The following diagram illustrates the catabolic pathway of thymine. Deficiencies in the enzymes of this pathway can lead to an accumulation of thymine and its metabolites.
Caption: Catabolic pathway of thymine.
General Workflow for LC-MS/MS Analysis
This diagram outlines the general experimental workflow for the quantitative analysis of thymine in biological samples using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Concluding Remarks
The quantitative analysis of thymine in biological samples is a vital tool in both clinical diagnostics and biomedical research. The protocols and data presented here provide a comprehensive resource for researchers, scientists, and drug development professionals. The choice of analytical method should be carefully considered based on the specific requirements of the study. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. Thymine - Wikipedia [en.wikipedia.org]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry with pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Experimental and theoretical approaches for the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02627K [pubs.rsc.org]
Application Note: Quantification of Thyminose (2-Deoxy-D-Ribose) in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyminose, also known as 2-deoxy-D-ribose, is a fundamental monosaccharide that constitutes the backbone of deoxyribonucleic acid (DNA). Its quantification in biological samples is crucial for various research areas, including metabolic studies, DNA damage assessment, and drug development. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and cell lysates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of this polar analyte, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and ensure accurate quantification.
Materials:
-
Biological matrix (e.g., plasma, cell lysate)
-
Internal Standard (IS) solution (e.g., 2-deoxy-D-ribose-13C5)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
Protocol: Protein Precipitation
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 5 min, then return to 90% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The precursor ion for this compound (C5H10O4, MW: 134.13) is typically the protonated molecule [M+H]+ at m/z 135.1. Fragmentation of this precursor will yield characteristic product ions. Based on fragmentation data of similar sugars, water and formaldehyde (B43269) losses are common. A prominent fragment of 2-deoxy-D-ribose has been reported at m/z 57.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 135.1 | 57.0 | 15 |
| This compound (Qualifier) | 135.1 | 73.0 | 12 |
| IS (2-deoxy-D-ribose-13C5) | 140.1 | 61.0 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80 - 120 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mass spectrometric detection of this compound.
References
Application Notes and Protocols for Using Thyminose (2-deoxy-D-ribose) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyminose, also known as 2-deoxy-D-ribose (B167953), is a naturally occurring deoxy sugar that plays a crucial role as a fundamental component of deoxyribonucleic acid (DNA). Beyond its structural role, recent research has highlighted its significant biological activities when used in cell culture experiments. These activities primarily include the induction of apoptosis in various cancer and normal cell lines and the promotion of angiogenesis. These dual roles make this compound a molecule of interest for cancer research, wound healing, and tissue engineering.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data on its effects.
Mechanisms of Action
This compound exerts its biological effects through distinct signaling pathways:
-
Induction of Apoptosis via Oxidative Stress: this compound treatment can lead to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. This depletion disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. Elevated oxidative stress triggers the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation, ultimately leading to programmed cell death.[1][2][3][4]
-
Promotion of Angiogenesis: this compound and its phosphorylated form, 2-deoxyribose-1-phosphate (dRP), can stimulate angiogenesis. The proposed mechanism involves the intracellular activation of NADPH Oxidase 2 (NOX2), which in turn activates the transcription factor NF-κB. Activated NF-κB upregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), sensitizing endothelial cells to VEGF and promoting their proliferation, migration, and tube formation.[5][6][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound (2-deoxy-D-ribose) on various cell lines as reported in the literature.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Monocytic Cells (U937) | 30 mM | 24 hours | MTT Assay | Loss of cell viability | [8] |
| Human Monocytic Cells (U937) | 30 mM | 24 hours | Annexin V Staining | Increased apoptosis | [8] |
| Pancreatic β-cell line (HIT-T15) | 40 mM | 24 hours | MTT Assay | Decreased cell viability | [9] |
| Pancreatic β-cell line (HIT-T15) | 40 mM | 24 hours | Annexin V/PI Staining | Increased apoptosis | [9] |
| Human Promyelocytic Leukemia (HL-60) | 15 mM | 96 hours | DNA Hypodiploidy | ~64% apoptotic cells | [10] |
| Human Fibroblasts | Not Specified | Not Specified | Various | Induction of apoptosis | [3] |
| Human Quiescent Peripheral Blood Mononuclear Cells | Not Specified | 48 hours onwards | Morphological Changes, DNA Fragmentation | Induction of apoptosis | [11] |
Table 2: Pro-angiogenic Effects of this compound
| Cell Line | Concentration | Assay | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | 10 µM - 1 mM | Resazurin Reduction Assay | Increased metabolic activity and proliferation | [1] |
| Human Aortic Endothelial Cells (HAECs) | 100 µM | Tube Formation Assay | Stimulated tube formation | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 8 µM - 1 mM | Not Specified | Upregulation of VEGFR2 | [1] |
| Human Aortic Endothelial Cells (HAECs) | 10 µM and 1 mM | ELISA | Increased VEGF production | [13][14] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for determining the effect of this compound on the viability of U937 human monocytic cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (2-deoxy-D-ribose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 mM to 50 mM). Add 100 µL of the this compound-containing medium to the wells. For control wells, add 100 µL of medium without this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Detection of Apoptosis using Annexin V-FITC/PI Staining
This protocol is designed to quantify this compound-induced apoptosis in HIT-T15 pancreatic β-cells by flow cytometry.
Materials:
-
HIT-T15 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (2-deoxy-D-ribose)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HIT-T15 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 40 mM) in fresh culture medium. Include an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol details the assessment of the pro-angiogenic potential of this compound using Human Aortic Endothelial Cells (HAECs).
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (2-deoxy-D-ribose)
-
Matrigel® or other basement membrane extract
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest HAECs and resuspend them in EGM at a density of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare different concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) in EGM.
-
Cell Seeding: Mix the HAEC suspension with the this compound solutions. Add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each Matrigel®-coated well. Include a negative control (cells in EGM without this compound) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using an inverted microscope at regular intervals. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. 2-deoxy-d-ribose induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Activation of NADPH Oxidase 2 by 2-Deoxyribose-1-Phosphate Triggers Nuclear Factor Kappa B-Dependent Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Direct Activation of NADPH Oxidase 2 by 2-Deoxyribose-1-Phosphate Triggers Nuclear Factor Kappa B-Dependent Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angelaserra.com [angelaserra.com]
- 11. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Thyminose as a Precursor for Antiviral Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyminose, also known as 2-deoxy-D-ribose, is a fundamental building block in the synthesis of a significant class of antiviral drugs known as nucleoside analogs. These synthetic compounds mimic natural nucleosides, the building blocks of DNA and RNA, and interfere with viral replication. This document provides detailed application notes and experimental protocols for the synthesis of the antiviral drug Zidovudine (AZT) starting from this compound. It includes a summary of quantitative data, detailed methodologies for key experimental steps, and visualizations of the synthetic pathway and the drug's mechanism of action.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy. Their efficacy lies in their ability to be recognized and incorporated into the growing viral DNA or RNA chain by viral polymerases. However, due to modifications in their structure, they act as chain terminators, halting viral replication. This compound, the deoxyribose sugar component of the nucleoside thymidine (B127349), serves as a critical chiral starting material for the synthesis of many of these antiviral agents. This document outlines the synthetic route from this compound to thymidine, and subsequently to the antiretroviral drug Zidovudine (AZT), a potent inhibitor of HIV reverse transcriptase.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Zidovudine from a this compound-derived precursor. Yields can vary based on specific reaction conditions and scale.
| Step No. | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Protection of 2-Deoxy-D-ribose | 2-Deoxy-D-ribose | 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | p-Toluoyl chloride, Acetic anhydride (B1165640), Pyridine (B92270) | ~70-80 |
| 2 | Glycosylation (Vorbrüggen) | Protected Deoxyribose & silylated Thymine (B56734) | Protected Thymidine | Silylated Thymine, TMSOTf, Acetonitrile | ~85-95 |
| 3 | Deprotection | Protected Thymidine | Thymidine | Sodium methoxide (B1231860) in methanol | ~90-95 |
| 4 | Selective 5'-O-Tritylation | Thymidine | 5'-O-Tritylthymidine | Trityl chloride, Pyridine | ~85-90 |
| 5 | 3'-O-Mesylation | 5'-O-Tritylthymidine | 3'-O-Mesyl-5'-O-tritylthymidine | Methanesulfonyl chloride, Pyridine | ~90-95 |
| 6 | Azide (B81097) Substitution (SN2) | 3'-O-Mesyl-5'-O-tritylthymidine | 3'-Azido-3'-deoxy-5'-O-tritylthymidine | Lithium azide, DMF | ~80-90 |
| 7 | Detritylation | 3'-Azido-3'-deoxy-5'-O-tritylthymidine | Zidovudine (AZT) | 80% Acetic acid | ~85-95 |
Experimental Protocols
Protocol 1: Synthesis of Thymidine from 2-Deoxy-D-ribose (this compound)
This protocol outlines the chemical synthesis of thymidine from 2-deoxy-D-ribose via a protected intermediate, followed by Vorbrüggen glycosylation.
Step 1: Protection of 2-Deoxy-D-ribose
-
Materials: 2-Deoxy-D-ribose, p-toluoyl chloride, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 2-deoxy-D-ribose in pyridine at 0°C.
-
Slowly add p-toluoyl chloride to protect the 3' and 5' hydroxyl groups.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Add acetic anhydride to acetylate the 1' hydroxyl group and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose by column chromatography.
-
Step 2: Glycosylation of Thymine
-
Materials: Protected 2-deoxy-D-ribose from Step 1, thymine, hexamethyldisilazane (B44280) (HMDS), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), acetonitrile.
-
Procedure:
-
Suspend thymine in HMDS and heat at reflux to obtain silylated thymine. Remove excess HMDS under vacuum.
-
Dissolve the protected deoxyribose and silylated thymine in anhydrous acetonitrile.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is the protected thymidine.
-
Step 3: Deprotection to Yield Thymidine
-
Materials: Protected thymidine from Step 2, sodium methoxide, methanol.
-
Procedure:
-
Dissolve the protected thymidine in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).
-
Filter the resin and concentrate the filtrate to dryness.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure thymidine.
-
Protocol 2: Synthesis of Zidovudine (AZT) from Thymidine
This protocol details the conversion of thymidine to the antiviral drug Zidovudine.[1][2][3]
Step 1: Selective 5'-O-Tritylation
-
Materials: Thymidine, trityl chloride, anhydrous pyridine.
-
Procedure:
-
Dissolve thymidine in anhydrous pyridine.
-
Add trityl chloride in portions at room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 5'-O-Tritylthymidine by column chromatography.
-
Step 2: 3'-O-Mesylation
-
Materials: 5'-O-Tritylthymidine, methanesulfonyl chloride, anhydrous pyridine.
-
Procedure:
-
Dissolve 5'-O-Tritylthymidine in anhydrous pyridine and cool to 0°C.
-
Add methanesulfonyl chloride dropwise and stir at 0°C for 2-4 hours.
-
Quench the reaction with ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain 3'-O-Mesyl-5'-O-tritylthymidine, which is often used in the next step without further purification.
-
Step 3: Azide Substitution
-
Materials: 3'-O-Mesyl-5'-O-tritylthymidine, lithium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the mesylated intermediate in anhydrous DMF.
-
Add lithium azide and heat the mixture to 80-100°C for 6-8 hours.[1]
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting 3'-Azido-3'-deoxy-5'-O-tritylthymidine by column chromatography.
-
Step 4: Detritylation to Yield Zidovudine
-
Materials: 3'-Azido-3'-deoxy-5'-O-tritylthymidine, 80% aqueous acetic acid.
-
Procedure:
-
Dissolve the tritylated azide in 80% aqueous acetic acid.
-
Stir at room temperature for 2-4 hours until TLC indicates complete removal of the trityl group.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual acetic acid.
-
Purify the crude Zidovudine by recrystallization from hot water or ethanol to obtain the final product as a white solid.[1]
-
Mandatory Visualizations
Caption: Synthetic workflow from this compound to Zidovudine (AZT).
References
Application Notes and Protocols: The Role of Thymidine and Its Metabolism in Metabolic Pathway Studies
A Note on Terminology: The term "Thyminose" is a synonym for deoxyribose, a fundamental component of DNA. In the context of metabolic pathway studies, research predominantly focuses on Thymidine (B127349) (a nucleoside composed of thymine (B56734) and deoxyribose) and Thymine (a nucleobase). These application notes will detail the metabolic pathways of thymidine and its applications in research, particularly in the fields of oncology and drug development.
Introduction: The Significance of Thymidine Metabolism
Thymidine metabolism is a critical cellular process for DNA synthesis and repair. It is composed of two main pathways: the salvage pathway and the catabolic pathway . The salvage pathway recycles thymidine and its derivatives to synthesize new DNA, a process that is particularly active in proliferating cells. The catabolic pathway, conversely, degrades thymidine. The balance between these two pathways is crucial for maintaining the appropriate intracellular pool of nucleotides required for DNA integrity.
In cancer research, the thymidine metabolic pathways have emerged as significant targets for therapeutic intervention. Cancer cells, characterized by their rapid proliferation, often exhibit altered thymidine metabolism, with notably high levels of key enzymes in both the salvage and catabolic pathways.[1] This differential expression between cancerous and normal cells provides a therapeutic window for the development of targeted anticancer drugs.
Key Metabolic Pathways of Thymidine
The Salvage Pathway: Fueling DNA Synthesis
The salvage pathway is an anabolic route that reclaims thymidine from the extracellular environment or from DNA breakdown to produce thymidine triphosphate (dTTP), a direct precursor for DNA synthesis. The initial and rate-limiting step is catalyzed by Thymidine Kinase (TK) , which phosphorylates thymidine to thymidine monophosphate (dTMP). Subsequent phosphorylations by other kinases convert dTMP to dTDP and then to dTTP.
Cytosolic Thymidine Kinase 1 (TK1) is the primary enzyme in this pathway and its activity is tightly regulated with the cell cycle, peaking during the S phase when DNA replication occurs.[2] Elevated TK1 levels are often observed in proliferating cancer cells, making it a valuable biomarker for cancer prognosis and for monitoring treatment response.[2][3]
The Catabolic Pathway: Degradation of Thymidine
The catabolic pathway breaks down thymidine into thymine and 2-deoxy-α-D-ribose-1-phosphate. This reaction is catalyzed by the enzyme Thymidine Phosphorylase (TYMP) .[4] While this reaction is reversible, TYMP's primary role in metabolism is catabolic.[4] The products of this reaction can be further metabolized; for instance, 2-deoxy-D-ribose-1-phosphate can be converted to metabolites that enter the glycolytic pathway, providing an alternative energy source for cancer cells, especially under nutrient-deprived conditions.[5]
Interestingly, TYMP is also known as platelet-derived endothelial cell growth factor (PD-ECGF), an angiogenic factor that promotes the formation of new blood vessels.[4] Overexpression of TYMP in various cancers is associated with increased tumor growth, angiogenesis, and poor prognosis.[4][6]
Interplay and Significance in Cancer
The dual role of thymidine metabolism in both proliferation (via TK1) and angiogenesis (via TYMP) highlights its central importance in cancer biology. The competition between TK1 and TYMP for their common substrate, thymidine, suggests a complex regulatory mechanism that balances cell proliferation and the development of a blood supply to support tumor growth.[2] This intricate balance makes the enzymes of thymidine metabolism attractive targets for cancer therapy.
Data Presentation: Quantitative Insights into Thymidine Metabolism
The following tables summarize quantitative data related to thymidine metabolism from various studies.
| Parameter | Cell Type/Condition | Finding | Reference |
| TK1 Activity | Exponentially growing A549 human lung carcinoma cells | 0.1572 ± 0.0218 pmol [3H]-TMP/µg protein/minute | [7] |
| TK1 Activity | Resected human lung lesions | 0.0070 ± 0.0077 pmol [3H]-TMP/minute | [7] |
| TYMP Activity | Leukocytes from healthy controls | 316 ± 85 nmol/mg/h | [8] |
| [3H]Thymidine Incorporation | Carrot suspension cultures (0.1 µM thymidine) | Incorporation ceases after 14% of thymidine is incorporated | [9] |
Mandatory Visualizations
Caption: Overview of Thymidine Salvage and Catabolic Pathways.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using [³H]-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[10][11]
Materials:
-
Cell culture medium and supplements
-
Test compounds
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with the desired concentrations of test compounds and incubate for the desired period (e.g., 24-72 hours).
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-18 hours.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS.
-
Precipitate the DNA by adding 100 µL of cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the wells twice with 5% TCA.
-
Lyse the cells by adding 100 µL of 0.1 N NaOH.
-
-
Scintillation Counting:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated into the DNA and thus reflect the rate of cell proliferation.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thymidine Kinase 1 and Thymidine Phosphorylase Expression in Non–Small-cell Lung Carcinoma in Relation to Angiogenesis and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 4. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine Catabolism as a Metabolic Strategy for Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. Thymidine Metabolism and the Measurement of the Rate of DNA Synthesis in Carrot Suspension Cultures: EVIDENCE FOR A DEGRADATION PATHWAY FOR THYMIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Experimental Use of Deuterium-Labeled Thymidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental uses of deuterium-labeled thymidine (B127349), a stable isotope-labeled nucleoside, in various research and development settings. Detailed protocols for key applications, quantitative data summaries, and visual representations of workflows and pathways are included to facilitate the integration of this powerful tool into your research. The use of "Thyminose" in the topic is interpreted as a likely misspelling of "Thymidine," which is the focus of these notes.
Introduction to Deuterium-Labeled Thymidine
Deuterium-labeled thymidine is a non-radioactive, stable isotope-labeled analog of the DNA precursor, thymidine. In this molecule, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to thymidine in most biological processes but has a higher mass. This mass difference allows for its detection and quantification using mass spectrometry.
The primary advantages of using deuterium-labeled thymidine over traditional methods, such as radiolabeling with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), include enhanced safety (non-radioactive), the ability to perform long-term studies without concerns of radiotoxicity, and the potential for multiplexing with other stable isotopes.[1][2] Deuteration can also subtly alter the pharmacokinetic properties of molecules, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development.[3][4]
Key Applications
The unique properties of deuterium-labeled thymidine make it a versatile tool for a range of applications, including:
-
Cell Proliferation Assays: To measure the rate of DNA synthesis and, consequently, cell division in both in vitro and in vivo models.
-
Metabolic Labeling and Flux Analysis: To trace the fate of thymidine through various metabolic pathways and to quantify the flux of nucleotides for DNA synthesis.
-
Pharmacokinetic and Biodistribution Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of thymidine or thymidine-based drugs and to assess their in vivo stability.
Application 1: Cell Proliferation and DNA Synthesis Assays
Principle
This application relies on the incorporation of deuterium-labeled thymidine into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated label is directly proportional to the rate of cell proliferation. Quantification is achieved by isolating genomic DNA, hydrolyzing it to individual nucleosides, and analyzing the isotopic enrichment of thymidine using mass spectrometry.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol describes the labeling of cultured cells with deuterium-labeled thymidine (e.g., Thymidine-d4) and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Deuterium-labeled thymidine (e.g., Thymidine-d4)
-
Cell culture medium and supplements
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a standard culture medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of deuterium-labeled thymidine (typically in the µM range). The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition.
-
Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS to remove unincorporated labeled thymidine. Harvest the cells by trypsinization or scraping.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis:
-
Resuspend the purified DNA in a buffer containing nuclease P1.
-
Incubate at 37°C for 2-4 hours to digest the DNA into mononucleotides.
-
Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
Sample Preparation for LC-MS:
-
Precipitate proteins from the hydrolyzed sample by adding cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable C18 reverse-phase column.
-
Detect and quantify the unlabeled (d0) and deuterium-labeled (d4) thymidine using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine.
Quantitative Data Summary
The following table presents hypothetical data from a cell proliferation experiment using deuterium-labeled thymidine.
| Cell Line | Treatment | Labeling Time (hours) | % Labeled Thymidine (Mean ± SD) |
| Cancer Cell Line A | Control | 24 | 35.2 ± 3.1 |
| Cancer Cell Line A | Drug X (10 µM) | 24 | 12.5 ± 1.8 |
| Normal Fibroblasts | Control | 24 | 8.7 ± 1.2 |
| Normal Fibroblasts | Drug X (10 µM) | 24 | 7.9 ± 1.0 |
Experimental Workflow Diagram
Caption: Workflow for in vitro cell proliferation assay using deuterium-labeled thymidine.
Application 2: Metabolic Labeling and Flux Analysis
Principle
Metabolic flux analysis (MFA) with deuterium-labeled thymidine allows for the quantitative study of the flow of this nucleoside through metabolic pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the activity of pathways such as the nucleotide salvage pathway and de novo nucleotide synthesis.
Experimental Protocol: Metabolic Flux Analysis
This protocol outlines a general procedure for a stable isotope tracing experiment using deuterium-labeled thymidine to investigate metabolic flux in cultured cells.
Materials:
-
Deuterium-labeled thymidine
-
Glucose-free and glutamine-free cell culture medium
-
Dialyzed fetal bovine serum
-
Cell line of interest
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Adaptation: Culture cells in a standard medium to the desired density. For precise flux measurements, adapt the cells to a defined medium for several passages.
-
Isotopic Labeling:
-
Wash the cells with PBS.
-
Switch to an experimental medium containing deuterium-labeled thymidine. The medium should also contain other necessary nutrients, potentially with other stable isotope labels if a multi-tracer experiment is being performed.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding liquid nitrogen to the culture dish.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell extract and centrifuge to pellet cellular debris.
-
-
Sample Preparation and LC-MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract and reconstitute it in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of thymidine and its downstream metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use metabolic modeling software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental labeling data.
-
Quantitative Data Summary
The following table shows example data from a metabolic flux analysis experiment. The values represent the fractional contribution of the salvage pathway to the intracellular dTTP pool, as determined by the incorporation of deuterium from labeled thymidine.
| Cell Line | Condition | Fractional Contribution of Salvage Pathway to dTTP (%) |
| HeLa | Logarithmic Growth | 65 |
| HeLa | Serum Starved | 30 |
| TK1-deficient Cells | Logarithmic Growth | < 5 |
Signaling Pathway Diagram
Caption: Simplified metabolic pathway of thymidine incorporation into DNA.
Application 3: Pharmacokinetic and In Vivo Stability Studies
Principle
Deuterium-labeled thymidine can be used as a tracer to study the pharmacokinetic properties and in vivo stability of thymidine or thymidine-based drugs. By administering the deuterated compound and collecting biological samples (e.g., blood, urine, tissues) over time, the concentration of the labeled compound and its metabolites can be determined by mass spectrometry. This approach avoids the use of radioactivity and can provide valuable information on drug metabolism and clearance.[3][4]
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a basic pharmacokinetic study of deuterium-labeled thymidine in mice.
Materials:
-
Deuterium-labeled thymidine
-
Sterile saline for injection
-
Mice
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of deuterium-labeled thymidine to the mice via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
To a known volume of plasma, add a protein precipitation solvent containing a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled thymidine).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant and reconstitute it in a solvent compatible with the LC-MS method.
-
-
LC-MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of deuterium-labeled thymidine and any of its detectable metabolites.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
Quantitative Data Summary
The following table presents example pharmacokinetic parameters for a hypothetical deuterated thymidine analog compared to its non-deuterated counterpart.
| Compound | Half-life (t½, min) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Thymidine Analog | 20 | 50 | 1.5 |
| Deuterated Thymidine Analog | 45 | 25 | 1.6 |
Logical Relationship Diagram
Caption: Logical workflow for a pharmacokinetic study of deuterium-labeled thymidine.
References
- 1. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Thyminose Analogs: Advanced Building Blocks for Synthetic Biology
Introduction
The term "Thyminose" historically refers to 2-deoxy-D-ribose, the sugar component of deoxyribonucleosides, including thymidine (B127349).[1][2][3][4][5][6] However, in the context of modern synthetic biology, the focus has shifted towards the use of modified nucleosides as functional building blocks. This document uses "this compound Analogs" to describe a class of engineered thymidine derivatives that serve as powerful tools for researchers, scientists, and drug development professionals. These analogs, which feature modifications to the thymine (B56734) base or the deoxyribose sugar, are instrumental in expanding the functional repertoire of DNA, enabling novel applications in diagnostics, therapeutics, and basic research.
These application notes provide an overview of the utility of this compound analogs, quantitative data on their performance, and detailed protocols for their synthesis and incorporation into nucleic acids.
Application Notes
This compound analogs are designed to be incorporated into DNA, either chemically or enzymatically, to introduce novel properties. Their applications are diverse and continue to expand as new analogs are developed.
1. Expanding the Genetic Alphabet:
Synthetic biologists are not limited to the four natural bases (A, T, C, G). Unnatural base pairs (UBPs), where a modified purine (B94841) pairs with a modified pyrimidine (B1678525) (a "this compound analog"), can be incorporated into DNA.[7] This expansion of the genetic alphabet allows for the site-specific incorporation of novel functionalities into DNA and RNA, such as fluorescent labels, cross-linkers, or therapeutic moieties.[8][9][10] The enzymatic incorporation of these UBPs requires engineered polymerases that can recognize and process the unnatural triphosphates.[7]
2. Probing DNA-Protein Interactions and DNA Damage Repair:
This compound analogs are valuable tools for studying DNA-protein interactions and DNA repair mechanisms. For example, analogs that mimic DNA damage, such as cis-syn thymine dimers formed by UV radiation, can be incorporated into oligonucleotides to study the activity of repair enzymes like photolyases.[11] By placing these analogs at specific sites, researchers can gain detailed insights into the recognition and repair processes.
3. Development of Novel Therapeutics:
Modified nucleosides have long been a cornerstone of antiviral and anticancer therapies. This compound analogs can be designed to act as chain terminators during DNA replication in cancer cells or viruses. 5-Fluorouracil, for instance, is a metabolic analog of thymine that can inhibit DNA synthesis in rapidly dividing cancer cells.[12] Furthermore, oligonucleotides containing this compound analogs can be developed as aptamers that bind to specific protein targets with high affinity and specificity, or as antisense oligonucleotides to modulate gene expression.
4. Site-Specific Labeling and Imaging:
By equipping this compound analogs with reactive groups, fluorescent dyes, or other reporter molecules, it is possible to label DNA at specific positions. This enables a wide range of applications, including advanced microscopy techniques to visualize DNA in living cells, and diagnostic assays that rely on the detection of specific DNA sequences.
5. Modulation of Cellular Signaling Pathways:
Beyond their role as building blocks for DNA, some this compound analogs can directly influence cellular signaling pathways. For instance, 2-deoxy-D-ribose (this compound) has been shown to induce apoptosis in certain cancer cell lines by inhibiting the synthesis and increasing the efflux of glutathione.[13][14] This suggests that this compound analogs could be developed as drugs that selectively target cancer cells by modulating their redox state. Additionally, derivatives of pyrimidines are being explored as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.[15]
Quantitative Data
The efficiency of incorporating this compound analogs into DNA by polymerases is a critical parameter for many applications. This is often assessed by steady-state kinetic analysis, which measures the rate of incorporation of the unnatural nucleotide opposite a specific template base.
Table 1: Steady-State Kinetic Parameters for the Incorporation of Natural and Unnatural Nucleotides by DNA Polymerases
| DNA Polymerase | Template Base | Incoming Nucleotide | K_m (µM) | V_max (relative) | k_cat/K_m (relative) | Reference |
| E. coli Klenow Fragment | Adenine | dTTP (natural) | 2.4 | 1.0 | 1.0 | [16] |
| E. coli Klenow Fragment | Adenine | dFTP* | 95 | ~0.33 | 0.008 | [16] |
| E. coli Klenow Fragment | Abasic Site | dATP | 85 | - | - | [16] |
| E. coli Klenow Fragment | Abasic Site | dPTP** | 3 | - | 100-fold > dAMP | [16] |
| Human Pol κ | Guanine | dCTP (correct) | - | - | - | [17] |
| Human Pol κ | Guanine | dTTP (incorrect) | - | - | - | [17] |
*dFTP (2,4-difluorotoluene deoxynucleoside triphosphate) is a non-polar thymidine mimic. **dPTP (pyrene deoxynucleoside triphosphate) is a bulky, non-polar nucleotide analog.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Modified Thymidine 5'-Monophosphate
This protocol describes a general method for the enzymatic phosphorylation of a modified thymidine analog using a nucleoside kinase.
Materials:
-
Modified thymidine analog
-
Deoxynucleoside kinase (e.g., from Drosophila melanogaster)
-
ATP (adenosine 5'-triphosphate)
-
Acetate (B1210297) kinase (e.g., from E. coli)
-
Acetyl phosphate (B84403)
-
Reaction Buffer (50 mM potassium phosphate, pH 7.5)
-
HPLC system for analysis and purification
Procedure:
-
Prepare a reaction mixture containing 50 mM of the modified thymidine analog in the reaction buffer.
-
Add ATP and acetyl phosphate to the reaction mixture.
-
Initiate the reaction by adding deoxynucleoside kinase and acetate kinase.
-
Incubate the reaction at 37°C. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction has reached completion (typically within 2-4 hours, with yields often in the 40-90% range), terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes).[18]
-
Purify the modified thymidine 5'-monophosphate from the reaction mixture using preparative HPLC.
-
Lyophilize the purified product for storage.
Protocol 2: Incorporation of a Modified Thymidine Analog into an Oligonucleotide via Automated Solid-Phase Synthesis
This protocol outlines the steps for incorporating a this compound analog phosphoramidite (B1245037) into a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
This compound analog C-ethyl phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure: The synthesis follows the standard phosphoramidite cycle, with a potential modification for the coupling step of the this compound analog.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound analog phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 2 to 5 minutes) may be required to ensure high coupling efficiency, depending on the specific analog.[19]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
These four steps are repeated for each nucleotide in the desired sequence.
-
Cleavage and Deprotection: Following the final cycle, the oligonucleotide is cleaved from the solid support and deprotected by incubation in concentrated ammonium hydroxide.
-
The final product is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol 3: Verification of Incorporation by Enzymatic Digestion and HPLC Analysis
This protocol is used to confirm that the this compound analog has been successfully incorporated into the oligonucleotide.
Materials:
-
Oligonucleotide containing the this compound analog
-
Nuclease P1
-
Nuclease P1 digestion mix
-
HPLC system with a UV detector
Procedure:
-
Dissolve the purified oligonucleotide in nuclease-free water.
-
Combine approximately 200 pmol of the oligonucleotide with the nuclease P1 digestion mix in a total reaction volume of 5 µL.[20]
-
Incubate the reaction at 37°C for 1.5 hours to digest the oligonucleotide into its constituent nucleosides.[20]
-
Analyze the digested sample by reverse-phase HPLC.
-
Compare the chromatogram to that of a digested unmodified oligonucleotide of the same sequence. The presence of a new peak corresponding to the modified nucleoside confirms its incorporation. The identity of the peak can be further confirmed by mass spectrometry.
Visualizations
Caption: Workflow for the synthesis, incorporation, and verification of this compound analogs in synthetic biology.
Caption: Simplified signaling pathway for apoptosis induction by a this compound analog.
Caption: Overview of the de novo pyrimidine synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Deoxy-D-ribose, >=99.0% (TLC) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Deoxyribose - Wikipedia [en.wikipedia.org]
- 4. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US9062345B1 - Processes for synthesizing DNA with non-standard nucleotides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. An unnatural base pair for efficient incorporation of nucleotide analogs into RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis-syn Thymine Dimer [biosyn.com]
- 12. Thymine - Wikipedia [en.wikipedia.org]
- 13. This compound - Immunomart [immunomart.com]
- 14. This compound Supplier | CAS 533-67-5 | AOBIOUS [aobious.com]
- 15. researchgate.net [researchgate.net]
- 16. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thyminose Purification from Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thymine (B56734) from natural sources.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in purifying thymine from natural products?
A1: Purifying thymine from natural sources presents several key challenges:
-
Complex Starting Material: Natural products are intricate mixtures of various compounds, including other nucleic bases (guanine, adenine (B156593), cytosine, and uracil), sugars, proteins, lipids, and pigments. Thymine is often present in low concentrations within this complex matrix.
-
Co-extraction of Similar Compounds: Other pyrimidines, such as uracil (B121893) and cytosine, have similar chemical properties to thymine, making their separation difficult.
-
Degradation of Thymine: Thymine can be susceptible to degradation under harsh extraction and purification conditions, such as extreme pH and high temperatures. For instance, thymine bases can be oxidized to hydantoins over time.
-
Low Yield and Purity: Achieving high yield and purity is often a trade-off. Aggressive extraction methods might increase yield but co-extract more impurities, complicating purification.
-
Scale-Up Difficulties: Transitioning from a laboratory-scale purification to an industrial scale can be challenging due to non-linear effects and the need for specialized equipment.
Q2: What are the most common impurities found in crude thymine extracts?
A2: Common impurities include:
-
Other Nucleobases: Guanine (B1146940), adenine, cytosine, and especially uracil, which is structurally very similar to thymine (5-methyluracil).
-
Deoxyribose and Ribose Sugars: Remnants from the hydrolysis of nucleic acids.
-
Phosphates: From the phosphodiester backbone of DNA.
-
Amino Acids and Peptides: Co-extracted from the source material.
-
Pigments and Phenolic Compounds: Particularly in plant-based extractions.
-
Degradation Products: Such as β-ureidoisobutyric acid and β-aminoisobutyric acid, which can arise from the metabolic degradation of thymidine.[1]
Q3: How can I improve the yield of purified thymine?
A3: To improve the yield, consider the following:
-
Optimize Extraction: Use a solvent system that selectively dissolves thymine while minimizing the extraction of impurities. A common approach is to start with an acidic hydrolysis of the biomass to break down DNA.
-
Prevent Degradation: Maintain mild pH and temperature conditions throughout the purification process. Thymine is relatively stable in formic acid during hydrolysis, but other acids like hydrochloric acid can lead to degradation of pyrimidines.[1][2]
-
Efficient Chromatography: Use appropriate chromatographic techniques, such as ion-exchange or reversed-phase chromatography, with optimized mobile phases to effectively separate thymine from other components.
-
Careful Crystallization: The final crystallization step is crucial for both purity and yield. Ensure the solution is sufficiently concentrated and cooled slowly to maximize crystal formation.
Troubleshooting Guides
Problem 1: Low Yield of Crystalline Thymine
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis of DNA | Ensure complete hydrolysis of the starting material (e.g., calf thymus DNA) by optimizing the acid concentration, temperature, and reaction time. Formic acid is a good choice for preserving pyrimidines.[1][2] |
| Loss of Thymine During Extraction | After hydrolysis, ensure efficient extraction of the liberated bases. Adjust the pH of the hydrolysate to optimize the solubility of thymine before extraction with an organic solvent. |
| Co-precipitation with Impurities | If impurities precipitate with thymine, redissolve the crude product in a minimal amount of hot water and recrystallize. |
| Suboptimal Crystallization Conditions | If crystallization is poor, try adding a seed crystal, scratching the inside of the flask, or slowly evaporating the solvent to increase the concentration.[3] |
| Thymine Remains in the Mother Liquor | Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Problem 2: Poor Purity of Final Thymine Product
| Possible Cause | Troubleshooting Step |
| Contamination with Other Nucleobases | Optimize the chromatographic separation. For HPLC, adjusting the pH of the mobile phase can significantly affect the retention times of different bases, allowing for better separation.[4] A KH2PO4-H3PO4 buffer at a pH of around 4.05 can be effective.[4] |
| Presence of Uracil | Uracil is a common impurity due to its structural similarity and potential formation from the deamination of cytosine during acid hydrolysis.[1][2] Use a high-resolution chromatographic method to separate thymine and uracil. |
| Residual Sugars and Phosphates | Use ion-exchange chromatography to effectively remove charged molecules like phosphates. |
| Colored Impurities | Treat the dissolved crude product with activated charcoal to adsorb colored impurities before crystallization. Be aware that excessive use of charcoal can also adsorb the target compound, reducing the yield.[3] |
Problem 3: Degradation of Thymine During Purification
| Possible Cause | Troubleshooting Step |
| Harsh pH Conditions | Avoid strongly acidic or basic conditions, especially at elevated temperatures. While acid hydrolysis is necessary, use the mildest effective conditions. Formic acid is generally preferred over stronger acids like HCl for pyrimidine (B1678525) stability.[1][2] |
| High Temperatures | Minimize the duration of high-temperature steps, such as during solvent evaporation or recrystallization. Use a rotary evaporator under reduced pressure for solvent removal. |
| Oxidation | The formation of thymine hydrates can occur, especially under UV irradiation.[3][5] Work under conditions that minimize exposure to UV light and oxidizing agents. |
Data Presentation
Table 1: Representative Quantitative Data for Thymine Purification from Calf Thymus DNA
| Purification Stage | Starting Material (g) | Volume (mL) | Thymine Concentration (mg/mL) | Purity (%) | Yield (%) |
| Crude Hydrolysate | 100 g DNA | 1000 | ~1.5 | <10 | 100 (crude) |
| Post-Chromatography | - | 500 | ~2.5 | ~85 | ~83 |
| After 1st Crystallization | - | 50 | ~20 | >95 | ~67 |
| After 2nd Crystallization | - | 20 | ~25 | >99 | ~33 |
Note: This data is illustrative and can vary significantly based on the specific protocol and starting material.
Experimental Protocols
Key Experiment: Isolation and Purification of Thymine from Calf Thymus DNA
This protocol describes a general procedure for the isolation of thymine from calf thymus DNA, which historically was a primary source.
1. Acid Hydrolysis of DNA: a. Suspend 100 g of calf thymus DNA in 1 L of 70% perchloric acid. b. Heat the mixture at 100°C for 1 hour to hydrolyze the DNA into its constituent bases. c. Cool the mixture to room temperature.
2. Neutralization and Precipitation of Other Bases: a. Carefully neutralize the hydrolysate with a concentrated potassium hydroxide (B78521) solution until the pH is approximately 7.0. This will precipitate potassium perchlorate. b. Further adjust the pH to approximately 9.0 with ammonia (B1221849) solution. This will cause guanine and adenine to precipitate. c. Cool the mixture in an ice bath for 1 hour and then filter to remove the precipitated bases and potassium perchlorate.
3. Initial Purification by Ion-Exchange Chromatography: a. Pass the filtrate through a Dowex-1 anion-exchange column (formate form). b. Elute with a gradient of formic acid (0 to 1 M) to separate thymine and cytosine from other impurities. c. Collect the fractions containing thymine (monitor by UV absorbance at 265 nm).
4. Crystallization: a. Combine the thymine-containing fractions and evaporate the solvent under reduced pressure. b. Dissolve the resulting crude thymine in a minimum amount of hot water. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. d. Collect the thymine crystals by vacuum filtration and wash with a small amount of cold water. e. For higher purity, a second recrystallization from water can be performed.[6]
5. Drying and Purity Analysis: a. Dry the purified thymine crystals in a vacuum oven at 60°C. b. Assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the purification of thymine from calf thymus DNA.
Caption: Troubleshooting logic for addressing low purity issues in thymine purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Thyminose (2-Deoxy-D-ribose)
Welcome to the technical support center for the chemical synthesis of Thyminose (2-Deoxy-D-ribose). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: this compound, also known as 2-deoxy-D-ribose, is a crucial component of deoxyribonucleic acid (DNA). Its chemical synthesis typically starts from more abundant and inexpensive monosaccharides. The most common precursors include D-glucose, D-arabinose, and D-ribose. Each starting material requires a different synthetic strategy to achieve the target molecule.
Q2: Why are protecting groups necessary in the synthesis of this compound?
A2: Protecting groups are essential in this compound synthesis to prevent unwanted side reactions and to direct the reaction towards the desired product.[1] Since carbohydrates have multiple hydroxyl (-OH) groups with similar reactivity, selective protection is crucial to ensure that only the desired functional groups react. For instance, hydroxyl groups are often protected as acetals or silyl (B83357) ethers, while the aldehyde group can be protected as an acetal. This strategy enhances the overall yield and purity of the final product.
Q3: What are the key reaction steps in a typical synthesis of this compound?
A3: A common synthetic route involves a multi-step process that can be broadly categorized into four key stages:
-
Protection: The hydroxyl and/or aldehyde groups of the starting sugar are protected to prevent their participation in subsequent reactions.[1]
-
Deoxygenation/Modification: The hydroxyl group at the C-2 position is removed. This is the defining step in converting a sugar like ribose or arabinose into 2-deoxy-ribose. This can be achieved through various methods, including radical deoxygenation (e.g., Barton-McCombie reaction) or through the formation of a glycal intermediate followed by reduction.
-
Deprotection: The protecting groups are removed to yield the final 2-deoxy-D-ribose.
-
Purification: The final product is purified to remove any unreacted starting materials, reagents, and side products. Common purification methods include crystallization and column chromatography.
Q4: What is a realistic overall yield for the synthesis of this compound?
A4: The overall yield of this compound synthesis is highly dependent on the chosen synthetic route and the efficiency of each step. Multi-step syntheses from common sugars typically result in moderate overall yields. For example, a six-step synthesis from L-arabinose to 2-deoxy-L-ribose (B30977) (the enantiomer of this compound) has been reported with an overall yield of 49%.[2] Another process for converting 2-deoxy-D-ribose to its L-enantiomer reports a yield of over 30%.[3] It is important to optimize each step to maximize the final yield.
Troubleshooting Guide
Problem 1: Low overall yield in the multi-step synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reactions in one or more steps. | Monitor each reaction closely using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completion. Adjust reaction times, temperatures, or reagent stoichiometry as needed. |
| Loss of product during purification steps. | Optimize purification procedures. For crystallization, ensure proper solvent selection and cooling protocols to maximize crystal formation. For column chromatography, select the appropriate stationary and mobile phases to achieve good separation without significant product loss. |
| Side reactions competing with the main reaction pathway. | Re-evaluate the choice of protecting groups to ensure they are stable under the reaction conditions of subsequent steps. Consider alternative reagents or catalysts that may offer higher selectivity for the desired transformation. For example, in radical deoxygenation, the concentration of the radical initiator and the hydrogen donor can be optimized to minimize side reactions.[4] |
| Degradation of intermediates or the final product. | Ensure that all reaction and work-up conditions are compatible with the stability of your compounds. Some carbohydrate derivatives are sensitive to strong acids or bases. Use milder deprotection conditions if degradation is suspected. |
Problem 2: Difficulty in purifying the final this compound product.
| Possible Cause | Suggested Solution |
| Presence of closely related sugar impurities. | If standard crystallization or column chromatography is ineffective, consider derivatization to facilitate purification. For example, 2-deoxy-D-ribose can be converted to its anilide derivative, which can be purified by recrystallization, followed by hydrolysis to obtain the pure product.[1] |
| Residual protecting groups or reagents. | Ensure the deprotection step has gone to completion. Use a sufficient excess of the deprotecting agent and adequate reaction time. After the reaction, perform a thorough work-up to remove all soluble reagents. |
| Formation of isomeric byproducts. | The formation of diastereomers, such as 2-deoxy-D-xylose, can occur under certain reaction conditions.[3] Optimize the stereoselectivity of the key steps, such as the reduction of a glycal or the inversion of a stereocenter, by carefully selecting reagents and reaction conditions. Chiral chromatography may be necessary to separate stereoisomers. |
Problem 3: The deoxygenation step at the C-2 position is inefficient.
| Possible Cause | Suggested Solution |
| Poor reactivity of the C-2 hydroxyl group for derivatization (e.g., tosylation, mesylation). | Ensure anhydrous conditions, as moisture can quench the activating reagents. Use a suitable base (e.g., pyridine (B92270), triethylamine) to facilitate the reaction. Consider using a more reactive activating group if necessary. |
| Inefficient radical deoxygenation (e.g., Barton-McCombie reaction). | Ensure the quality of the radical initiator (e.g., AIBN) and the tin hydride reagent. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of radicals by oxygen. The reaction temperature should be carefully controlled to ensure a steady rate of radical initiation. |
| Incomplete reduction of a glycal intermediate. | Optimize the hydrogenation catalyst (e.g., Palladium on carbon) and reaction conditions (hydrogen pressure, temperature, and solvent). Ensure the catalyst is active and not poisoned. |
Quantitative Data
Table 1: Comparison of Reported Overall Yields for Syntheses of 2-Deoxy-pentoses.
| Starting Material | Target Molecule | Number of Steps | Overall Yield (%) | Reference |
| L-Arabinose | 2-Deoxy-L-ribose | 6 | 49 | [2] |
| 2-Deoxy-D-ribose | 2-Deoxy-L-ribose | Not specified | >30 | [3] |
| D-Glucose | 2-Deoxy-D-ribose | 2 | "Satisfactory" | [3] |
| D-Fructose | 2-Deoxy-L-ribose | 7 | Not specified | [3] |
Note: The yields are highly dependent on the specific reagents and conditions used in each study and should be considered as a general guide.
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-L-ribose from 2-Deoxy-D-ribose (Illustrative Example of a Multi-step Process)
This protocol is based on a patented method and illustrates the key steps of protection, activation, inversion, and deprotection.[1]
Step 1: Protection of the Aldehyde Group
-
Cool a solution of butanol containing 3% HCl to -2°C.
-
Add 2-deoxy-D-ribose to the cooled solution and stir for 16 hours while maintaining the temperature below -2°C.
-
Neutralize the reaction mixture with triethylamine, keeping the temperature below 10°C.
-
Filter the mixture and wash the solid with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude 1-O-butyl-2-deoxy-D-ribose is used in the next step without further purification.
Step 2: Activation of the 3- and 4-Hydroxyl Groups
-
To the crude product from Step 1, add pyridine and p-toluenesulfonyl chloride stepwise, maintaining the temperature below 30°C.
-
Stir the mixture at 27-30°C for 20 hours.
-
Heat the reaction mixture to 75°C and stir for 2 hours.
-
Cool the mixture and add purified water.
-
Extract the product with ethyl acetate (B1210297).
-
Concentrate the organic extract and add ethanol (B145695) and isopropyl alcohol to induce crystallization of the ditosylated product.
Step 3: Inversion of Stereochemistry
-
To the ditosylated product from Step 2, add n-butanol, water, N,N-dimethylformamide, and potassium benzoate.
-
Heat the mixture to 115°C and react for 8 hours.
-
After concentrating the reaction mixture, add water and ethyl acetate to perform a liquid-liquid extraction.
-
Concentrate the organic layer to obtain the crude inverted product.
Step 4: Deprotection
-
To the crude product from Step 3, add water and a 40% sodium hydroxide (B78521) solution and stir for 3 hours at room temperature.
-
Add 6N hydrochloric acid and stir for 4 hours at 25-30°C to yield 2-deoxy-L-ribose.
-
For purification, the crude product can be converted to its anilide derivative, recrystallized, and then hydrolyzed back to the pure 2-deoxy-L-ribose.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Instability of Thyminose in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Thyminose (2-deoxy-D-ribose) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, also known as 2-deoxy-D-ribose, is a monosaccharide that is a fundamental component of deoxyribonucleic acid (DNA).[1] Its stability in aqueous solutions is a significant concern for researchers because it is prone to degradation, which can impact experimental results, the efficacy of therapeutic formulations, and the interpretation of analytical data.
Q2: What are the primary pathways through which this compound degrades in aqueous solutions?
This compound degradation in aqueous solutions primarily occurs through three main pathways:
-
Oxidative Degradation: this compound can be oxidized, particularly in the presence of transition metal ions and oxygen, leading to the formation of various degradation products.[2] This process can be initiated by reactive oxygen species (ROS).[3][4]
-
Acid-Catalyzed Degradation: In acidic conditions (pH below 4.6), this compound can undergo hydrolysis of the ether linkage in its cyclic form, leading to structural breakdown.[5][6]
-
Maillard Reaction: In the presence of primary or secondary amines (e.g., in buffers like Tris or in formulations with amine-containing drugs), this compound can undergo the Maillard reaction, a non-enzymatic browning reaction that leads to the formation of complex products and a characteristic yellow or brown color.[7][8][9]
Q3: What are the visible signs of this compound degradation in my solution?
Visible signs of this compound degradation can include:
-
Color Change: A yellowing or browning of the solution is a common indicator of the Maillard reaction.[8]
-
Precipitation: The formation of insoluble degradation products can lead to turbidity or precipitation in the solution.
-
pH Shift: Degradation reactions can produce acidic byproducts, causing a decrease in the pH of the solution over time.
Q4: How can I proactively prevent this compound degradation when preparing aqueous solutions?
To proactively maintain the stability of your this compound solutions, consider the following:
-
Use High-Purity Water: Use purified, deionized, and preferably deoxygenated water to minimize contaminants and dissolved oxygen.
-
Buffer Selection: Opt for non-amine-based buffers such as phosphate (B84403) or citrate (B86180) buffers to avoid the Maillard reaction.
-
pH Control: Maintain the pH of the solution within a stable range, typically between 6.0 and 7.5, to minimize acid- and base-catalyzed degradation.
-
Temperature Control: Prepare and store this compound solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage) to slow down the rate of all degradation reactions.[10]
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution is turning yellow/brown. | Maillard reaction due to the presence of amines. | 1. Check the composition of your buffer and other solution components for primary or secondary amines.2. Switch to a non-amine buffer (e.g., phosphate, citrate).3. If amines are essential, consider using a Maillard reaction inhibitor or storing the solution at a lower temperature. |
| Loss of this compound concentration over time. | Oxidative degradation or acid/base-catalyzed hydrolysis. | 1. Measure the pH of your solution. Adjust to a neutral pH (6.0-7.5) if necessary.2. Consider adding an antioxidant like ascorbic acid or using a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[11]3. Store the solution under an inert gas and protect it from light. |
| Formation of precipitate in the solution. | Formation of insoluble degradation products. | 1. Identify the nature of the precipitate if possible (e.g., through filtration and analysis).2. Review your storage conditions (temperature, light exposure) and solution composition (pH, presence of reactive species).3. Consider using stabilizing excipients like polyols (e.g., sorbitol, mannitol) or sugars (e.g., trehalose (B1683222), sucrose) to improve solubility and prevent aggregation of degradation products. |
| Inconsistent experimental results. | Degradation of this compound leading to variable active concentrations. | 1. Implement a stability testing protocol to monitor the concentration of this compound over the course of your experiment.2. Prepare fresh this compound solutions for each experiment.3. Follow the proactive stability measures outlined in the FAQs. |
Data on this compound Stability and Stabilization
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Atmosphere | Light Exposure |
| Short-term (< 24 hours) | 2-8°C | Standard | Protect from light |
| Medium-term (1-4 weeks) | -20°C | Standard/Inert | Protect from light |
| Long-term (> 1 month) | -80°C | Inert | Protect from light |
Note: Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[10]
Table 2: Common Stabilizing Excipients for Aqueous Formulations
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars | Trehalose, Sucrose | Vitrification during freezing, hydrogen bonding, water replacement.[12] | 5-10% (w/v) |
| Polyols | Mannitol (B672), Sorbitol | Bulking agents, cryoprotectants, increase viscosity.[13] | 1-5% (w/v) |
| Antioxidants | Ascorbic Acid, Pyridoxal-5'-phosphate | Scavenge reactive oxygen species.[3] | 0.01-0.1% (w/v) |
| Chelating Agents | EDTA | Sequester metal ions that catalyze oxidation. | 0.01-0.05% (w/v) |
| Polymers | Polyvinylpyrrolidone (PVP) | Steric stabilization, increase viscosity. | 0.1-1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (2-deoxy-D-ribose) powder
-
High-purity, deoxygenated water
-
Phosphate buffer (0.1 M, pH 7.0)
-
Trehalose
-
Sterile, amber-colored storage vials
-
Nitrogen or Argon gas source
-
-
Procedure:
-
Prepare the desired volume of 0.1 M phosphate buffer (pH 7.0) using deoxygenated water.
-
Dissolve trehalose in the buffer to a final concentration of 10% (w/v).
-
Slowly dissolve the this compound powder into the trehalose-buffer solution to achieve the desired final concentration.
-
While gently stirring, purge the solution with nitrogen or argon gas for 15-20 minutes to remove any remaining dissolved oxygen.
-
Aseptically filter the solution through a 0.22 µm filter into sterile, amber-colored storage vials.
-
Flush the headspace of each vial with nitrogen or argon before sealing.
-
Store the vials at the recommended temperature based on the intended storage duration.
-
Protocol 2: Lyophilization of this compound for Long-Term Storage
-
Materials:
-
This compound aqueous solution
-
Cryoprotectant (e.g., 10% trehalose or a combination of mannitol and sucrose)
-
Lyophilizer
-
Lyophilization vials and stoppers
-
-
Procedure:
-
Prepare an aqueous solution of this compound containing the chosen cryoprotectant.
-
Dispense the solution into lyophilization vials.
-
Partially insert the lyophilization stoppers onto the vials.
-
Freeze the samples in the lyophilizer at a controlled rate to a temperature below the eutectic point of the formulation (typically -40°C or lower).
-
Apply a vacuum to the lyophilizer chamber.
-
Initiate the primary drying phase by raising the shelf temperature to facilitate the sublimation of ice.
-
Once primary drying is complete (as indicated by product temperature rising to shelf temperature), initiate secondary drying by further increasing the shelf temperature to remove residual moisture.
-
Once secondary drying is complete, backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Store the lyophilized product at the recommended storage temperature, protected from light and moisture.
-
Visualizations
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Workflow for this compound lyophilization.
References
- 1. Deoxyribose - Wikipedia [en.wikipedia.org]
- 2. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. youtube.com [youtube.com]
- 7. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Maillard reaction of free and nucleic acid-bound 2-deoxy-D-ribose and D-ribose with omega-amino acids [agris.fao.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Kinetics of the competitive degradation of deoxyribose and other molecules by hydroxyl radicals produced by the Fenton reaction in the presence of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Thymine and Related Compounds
Disclaimer: The term "Thyminose" is not a standard chemical term in mass spectrometry literature. This guide assumes the user is interested in troubleshooting the detection of thymine (B56734) , its corresponding nucleoside thymidine , or related DNA oxidation products. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of small molecules and biomolecules by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity when analyzing thymine or its derivatives?
A1: Poor signal intensity is a frequent issue in mass spectrometry.[1] Key factors include:
-
Suboptimal Sample Concentration: Your sample may be too dilute for detection or so concentrated that it causes ion suppression.[1]
-
Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI, MALDI) may not be optimal for your specific analyte.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[2] Proper sample cleanup is crucial to minimize this.[2][3]
-
Instrument Contamination: A dirty ion source, transfer capillary, or mass analyzer can significantly reduce signal.[1]
-
Improper Instrument Tuning and Calibration: Regular tuning and calibration are essential for maintaining peak performance and sensitivity.[1]
Q2: My mass accuracy is poor. What should I check first?
A2: Inaccurate mass measurements prevent confident compound identification. The first steps should be:
-
Recalibrate the Mass Spectrometer: This is the most common solution. Mass calibration can drift over time. Always perform calibration with appropriate standards before an analytical run.[1][4][5]
-
Verify Internal/Reference Mass Lock: If you are using a reference mass for real-time calibration, ensure the reference compound is present and the vial is full.[5]
-
Check for Instrument Stability: Ensure the mass spectrometer has reached a stable operating temperature and vacuum. Environmental fluctuations can affect mass accuracy.
Q3: Why am I seeing unexpected peaks or high background noise in my chromatograms?
A3: Extraneous peaks and high noise can obscure the signal of your target analyte.[1] Common causes include:
-
Contamination: Contaminants can be introduced from solvents, reagents, sample collection tubes, or the LC system itself. Using high-purity, MS-grade solvents and reagents is mandatory.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implementing a robust needle wash protocol and running blank injections between samples can mitigate this.[5]
-
Column Bleed: The stationary phase of the HPLC column can degrade and elute, creating background noise, especially at high temperatures or extreme pH.
-
Gas Leaks: Leaks in the carrier gas lines or at the MS interface can introduce nitrogen, oxygen, and water, leading to high background ions (e.g., m/z 28, 32, 18).[6]
Q4: What are common adducts I might see when analyzing thymine/thymidine in ESI-MS?
A4: In electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase. Recognizing these can prevent misinterpretation of your data.
| Adduct Ion | Common Source | Mass Shift (Da) |
| [M+Na]⁺ | Glassware, mobile phase impurities | +22.989 |
| [M+K]⁺ | Glassware, mobile phase impurities | +38.963 |
| [M+NH₄]⁺ | Ammonium-based buffers (e.g., Ammonium Acetate) | +18.034 |
| [M+HCOO]⁻ | Formic acid in mobile phase | +44.998 |
| [M+CH₃COO]⁻ | Acetic acid in mobile phase | +59.013 |
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems encountered during the mass spectrometric analysis of thymine and its derivatives.
Guide 1: Low or No Signal Intensity
Question: I am injecting my prepared sample, but I see a very weak signal or no peak at all for my target analyte. How do I troubleshoot this?
Answer: A lack of signal can be traced to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is key to identifying the root cause.
Caption: Troubleshooting decision tree for low or no signal.
Guide 2: Poor Peak Shape and Shifting Retention Times
Question: My chromatographic peaks are broad, tailing, or splitting, and the retention time is inconsistent between injections. What are the likely causes and solutions?
Answer: Poor chromatography directly impacts the quality of your mass spectrometry data, affecting both sensitivity and reproducibility.[7] These issues often stem from the LC system, the column, or interactions with the sample itself.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column contamination or degradation.[1]- Mismatched pH between sample solvent and mobile phase. | - Use a different column chemistry or add a mobile phase modifier (e.g., small amount of acid/base).- Flush the column or replace it if it's old.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase. |
| Peak Fronting | - Column overloading (injecting too much sample).- Sample dissolved in a solvent much stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Re-dissolve the sample in the initial mobile phase. |
| Peak Splitting | - Clogged or partially blocked column frit.[1]- Contamination on the guard or analytical column head.- Injector issue causing improper sample introduction. | - Reverse-flush the column (check manufacturer's instructions).- Replace the guard column or trim the front of the analytical column.[6]- Service the autosampler injector. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Leaks in the LC pump or connections.[8]- Fluctuations in column temperature.- Column degradation over time. | - Prepare fresh mobile phase and ensure accurate mixing.- Systematically check all fittings for leaks.- Use a column oven to maintain a stable temperature.- Use a retention time calibration standard to monitor column health.[4] |
Experimental Protocols
Protocol: General Sample Preparation for Analysis of DNA Oxidation Products
This protocol provides a general workflow for preparing DNA samples to quantify oxidation products like those derived from thymine or 2-deoxyribose.[9][10] Specific steps may require optimization based on the sample matrix and target analyte.
Caption: General workflow for DNA adduct analysis by LC-MS.
Methodology Details:
-
DNA Extraction: Isolate genomic DNA from cell pellets or tissue samples using a commercial kit or standard phenol-chloroform extraction protocols. The quality and purity of the DNA are critical for accurate quantification.[11]
-
Enzymatic Hydrolysis: To release individual nucleosides, digest the DNA sample using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This breaks the phosphodiester backbone.
-
Derivatization (If Necessary): Some analytes, particularly for Gas Chromatography-MS (GC-MS), require derivatization to improve volatility and ionization efficiency. For example, aldehyde products can be derivatized with pentafluorophenylhydrazine (B1196947) (PFPH).[9]
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove salts, proteins, and other interfering molecules from the sample digest.[3] This step is crucial for reducing matrix effects and protecting the LC-MS system.[2]
-
LC Separation: Separate the components of the cleaned-up sample using liquid chromatography. For polar compounds like nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective, though reversed-phase (RP) chromatography is also common.[12]
-
MS/MS Analysis: Analyze the eluting compounds using a tandem mass spectrometer, typically in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for your analyte and monitoring a characteristic fragment ion, which provides high specificity and sensitivity.[13]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 13. Mass Spectrometry Analysis [biosyn.com]
Technical Support Center: Optimization of Thymidine Phosphorylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during thymidine (B127349) phosphorylation experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary function of thymidine kinase (TK) in cellular metabolism?
A1: Thymidine kinase (TK) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway.[1][2][3] It catalyzes the transfer of a phosphate (B84403) group from ATP to thymidine, forming deoxythymidine monophosphate (dTMP).[1][2] This reaction is a key step in the synthesis of DNA precursors, making TK essential for DNA replication and cell division.[2][4]
Q2: Why is thymidine kinase activity a significant biomarker in cancer research?
A2: The activity of cytosolic thymidine kinase (TK1) is tightly regulated and peaks during the S phase of the cell cycle.[2][3] In cancer cells, which are characterized by uncontrolled proliferation, TK1 levels are often persistently elevated.[2][3] Consequently, serum TK1 levels can serve as a prognostic indicator for various malignancies.[5]
Q3: What are the different isoforms of human thymidine kinase and where are they located?
A3: Human cells have two main isoforms of thymidine kinase: TK1 and TK2. TK1 is found in the cytosol and its expression is cell cycle-dependent.[1][6] TK2 is located in the mitochondria and is expressed constitutively.[6] The two isoenzymes exhibit different kinetic properties and substrate specificities.[4]
Q4: How does the substrate specificity of viral thymidine kinase differ from human TK?
A4: Viral thymidine kinases, such as the one from Herpes Simplex Virus (HSV), have a broader substrate specificity compared to human TK1.[1] They can phosphorylate a wider range of nucleoside analogs, including antiviral drugs like acyclovir (B1169) and ganciclovir.[1][4] This difference in specificity is exploited in antiviral therapy, where the viral enzyme activates the prodrug to a toxic form within infected cells, while human TK largely does not.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during thymidine phosphorylation assays.
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for TK1 activity is approximately 7.9.[5] Prepare reaction buffers with a range of pH values (e.g., 7.0 to 8.5) to determine the optimal condition for your specific assay. |
| Incorrect Salt Concentration | High salt concentrations can inhibit kinase activity. Start with a total salt concentration of around 50 mM (e.g., NaCl or KCl). If activity is low, consider titrating the salt concentration downwards. |
| Enzyme Instability | Ensure proper storage of the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include a reducing agent, such as DTT (e.g., 2 mM), in the reaction buffer to maintain enzyme integrity. |
| Substrate Degradation | Use freshly prepared thymidine and ATP solutions. |
| Presence of Inhibitors | Ensure that samples do not contain substances that interfere with the assay, such as high concentrations of EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%).[7] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Non-specific Binding (ELISA) | Ensure adequate washing steps to remove unbound reagents. Use a suitable blocking buffer to minimize non-specific binding to the microplate wells. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound detection reagents.[8] |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For improved consistency, prepare a master mix of reagents for multiple reactions. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. Ensure a consistent temperature during incubation. |
| Incomplete Mixing | Gently but thoroughly mix all reaction components. |
| Non-linear Enzyme Kinetics | TK1 activity can be non-linear with respect to protein concentration.[9] It is recommended to perform the assay over a range of extract protein concentrations and average the results of several complete time-course curves.[9] |
Quantitative Data
The following tables summarize key quantitative parameters for thymidine kinase activity and inhibition.
Table 1: Michaelis-Menten Constants (Km) for Human Thymidine Kinase 1 (TK1)
| Substrate | Km (µM) |
| Thymidine (dThd) | 0.5 |
| 5-Fluorodeoxyuridine (FdUrd) | 2.2 |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | 0.6 |
| 3'-Fluoro-2',3'-dideoxythymidine (FLT) | 2.1 |
| Deoxyuridine (dUrd) | 9 |
| Data from a study on purified human TK1.[6] |
Table 2: Inhibitor Constants (Ki) for Human Thymidine Kinases
| Inhibitor | TK1 Ki (µM) | TK2 Ki (µM) |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | 0.6 | 2 |
| 3'-Fluoro-2',3'-dideoxythymidine (FLT) | 6 | 10 |
| 2',3'-Didehydrodideoxythymidine (D4T) | 2073 | 78 |
| Data from a study on purified human TK1 and TK2.[6] |
Table 3: EC50 Values of Ganciclovir (GCV) for Different TK Variants
| TK Variant | EC50 (nM) |
| Wild-type TK (wt-TK) | 96 |
| 30-GMK variant | 110 |
| SR39h variant | 0.2 |
| EC50 values were determined in hESC expressing the respective TK variants following 96 hours of GCV exposure.[10] |
Experimental Protocols
Detailed Methodology for a Radiometric Thymidine Kinase Assay
This protocol is adapted from established methods for measuring TK1 activity in cell extracts.[5]
1. Preparation of Cell Lysate: a. Harvest cells and wash three times with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.8, 1 mM DTT, 1 mM EDTA, and protease inhibitors). c. Lyse the cells by sonication or repeated freeze-thaw cycles. d. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the cytosolic fraction and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Kinase Reaction: a. Prepare a reaction mixture containing:
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 5 mM ATP, 2 mM DTT)
- [³H]-labeled deoxythymidine
- Cell lysate (containing TK1) b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Separation of Phosphorylated Product: a. Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). b. Incubate on ice for 10 minutes to precipitate proteins and nucleic acids. c. Spot the reaction mixture onto anion exchange filter paper discs (e.g., DE-81). d. Wash the filter discs multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unphosphorylated [³H]-deoxythymidine. e. Perform a final wash with ethanol (B145695) to dry the discs.
4. Quantification: a. Place the dried filter discs into scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity using a scintillation counter. c. Calculate the TK1 activity, typically expressed as pmol of dTMP formed per minute per microgram of protein.
Visualizations
Caption: Radiometric thymidine kinase assay workflow.
Caption: Thymidine phosphorylation by Thymidine Kinase 1.
Caption: Logical troubleshooting flow for kinase assays.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Analytical and clinical characterization of an optimized dual monoclonal sandwich ELISA for the quantification of thymidine kinase 1 (TK1) protein in human blood samples | PLOS One [journals.plos.org]
- 3. Analytical and clinical characterization of an optimized dual monoclonal sandwich ELISA for the quantification of thymidine kinase 1 (TK1) protein in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 5. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Thymidine Kinase-Based Safety Switch for Neural Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Thyminose Degradation During Sample Preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Thyminose." As "this compound" is a non-standard term, this guide will focus on preventing the degradation of Thymidine (B127349) , a closely related and commonly studied pyrimidine (B1678525) deoxynucleoside. The principles and protocols outlined here are broadly applicable to the handling of sensitive nucleoside analogs.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during sample preparation, ensuring the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs) on Thymidine Stability
This section addresses common queries regarding the stability of thymidine in various experimental contexts.
Q1: What are the primary causes of thymidine degradation during sample preparation?
A1: Thymidine degradation can be initiated by several factors, including:
-
Enzymatic Activity: Nucleases and phosphorylases present in biological samples can rapidly catabolize thymidine.
-
pH Extremes: Both highly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the thymine (B56734) base from the deoxyribose sugar.
-
Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic degradation.
-
Oxidation: Reactive oxygen species can modify the thymine base.
-
Repeated Freeze-Thaw Cycles: This can lead to the formation of ice crystals that may damage cellular structures and release degradative enzymes.
Q2: How should I store my thymidine stock solutions to ensure long-term stability?
A2: For optimal stability, reconstituted thymidine stock solutions should be sterilized by filtration through a 0.22 µm filter, aliquoted to avoid multiple freeze-thaw cycles, and frozen at -20°C. Under these conditions, stock solutions can be stable for up to one year. For short-term storage, a 1% solution of thymidine in water is stable for at least 24 hours at room temperature.[1] As a crystalline solid, thymidine is stable for at least four years when stored at room temperature, protected from light and moisture.[2][3]
Q3: My analytical results show lower than expected concentrations of thymidine. What could be the cause?
A3: Lower than expected thymidine concentrations can result from degradation during sample collection, extraction, or storage. Key areas to investigate include:
-
Inefficient Nuclease Inactivation: Ensure that your lysis buffer contains potent nuclease inhibitors and that the extraction is performed at low temperatures.
-
Suboptimal pH of Buffers: Verify that the pH of all buffers used during extraction and analysis is within a stable range for thymidine (near neutral).
-
Improper Storage: Confirm that samples and extracts have been consistently stored at or below -20°C and have not undergone multiple freeze-thaw cycles.
Q4: Can thymidine degrade after being incorporated into DNA?
A4: Yes, while more stable within the DNA double helix, the glycosidic bond of thymidine can still be hydrolyzed, a process known as depurination (though technically depyrimidination for thymidine). This process is significantly accelerated under acidic conditions. For instance, treatment with 1N hydrochloric acid at 60°C can lead to the loss of thymidine from DNA.[4]
II. Troubleshooting Guide: Thymidine Analysis by HPLC
This guide provides solutions to common issues encountered during the high-performance liquid chromatography (HPLC) analysis of thymidine.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing | Secondary Interactions: The basic nature of the thymine ring can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 3. This protonates the silanol groups, minimizing secondary interactions. 2. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups. 3. Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions. |
| Ghost Peaks | Contamination: Extraneous peaks that do not correspond to your analyte can arise from contamination in the mobile phase, sample, or HPLC system itself. | 1. Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks are coming from the system or solvent. 2. Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. 3. Clean the Injector and System: Flush the injector and the entire system with a strong solvent to remove any adsorbed contaminants. |
| Variable Retention Times | Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention time. Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure thorough mixing. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
| Low Signal Intensity | Sample Degradation: Thymidine may have degraded during sample preparation or storage. Poor Ionization (LC-MS): The mobile phase composition may not be optimal for ionization. | 1. Review Sample Handling: Re-evaluate your sample preparation and storage procedures to minimize degradation (see Section III). 2. Optimize Mobile Phase for MS: For LC-MS, ensure the mobile phase contains an appropriate modifier (e.g., formic acid or ammonium (B1175870) formate) to promote efficient ionization. |
III. Quantitative Data on Thymidine Stability
Table 1: Stability of Thymidine and a Related Derivative
| Compound | Condition | Parameter | Value | Reference |
| Thymidine | 1% solution in water, room temperature | Stability | Stable for at least 24 hours | [1] |
| Thymidine | Crystalline solid, room temperature | Stability | ≥ 4 years | [2] |
| Thymidine Stock Solution | Reconstituted, filtered, and stored at -20°C | Stability | Up to 1 year | |
| Thymidyl-3',5'-thymidine-H-phosphonate | Aqueous solution | Acid-catalyzed hydrolysis rate constant | 1.8 x 10⁻³ M⁻¹ sec⁻¹ | [5] |
| Thymidyl-3',5'-thymidine-H-phosphonate | Aqueous solution | Base-catalyzed hydrolysis rate constant | 7.2 x 10³ M⁻¹ sec⁻¹ | [5] |
| Thymidyl-3',5'-thymidine-H-phosphonate | Aqueous solution | Water-catalyzed hydrolysis rate constant | 1.5 x 10⁶ sec⁻¹ | [5] |
IV. Experimental Protocols
This section provides detailed methodologies for the extraction of thymidine from biological samples, with a focus on minimizing degradation.
Protocol 1: Extraction of Nucleosides from Plasma for LC-MS Analysis
This protocol is adapted for the extraction of polar analytes like thymidine from plasma.
Materials:
-
Plasma sample collected with EDTA as an anticoagulant
-
Ice-cold methanol (B129727)
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Eppendorf tubes
-
Vortex mixer
Methodology:
-
Sample Collection: Collect whole blood in tubes containing EDTA and centrifuge immediately at 2,000-3,000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Immediately use the plasma for extraction or store it at -80°C.
-
Deproteinization: a. Thaw the plasma sample on ice. b. For every 100 µL of plasma, add 300 µL of ice-cold methanol. c. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: a. Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation. b. Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nucleosides, to a new pre-chilled Eppendorf tube.
-
Drying and Reconstitution: a. Evaporate the methanol from the supernatant using a vacuum concentrator (e.g., SpeedVac). b. Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-MS analysis.
Protocol 2: Extraction of Nucleosides from Tissue Samples for LC-MS Analysis
This protocol outlines a procedure for extracting nucleosides from solid tissue, emphasizing rapid inactivation of degradative enzymes.
Materials:
-
Tissue sample, snap-frozen in liquid nitrogen
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Extraction buffer: 80% methanol in water, pre-chilled to -20°C
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Eppendorf tubes
-
Vortex mixer
Methodology:
-
Sample Collection and Storage: Immediately snap-freeze the tissue sample in liquid nitrogen upon collection and store at -80°C until extraction.
-
Homogenization: a. Keep the tissue frozen by adding liquid nitrogen to a pre-chilled mortar and pestle. b. Grind the tissue to a fine powder under liquid nitrogen.
-
Extraction: a. Transfer the frozen tissue powder to a pre-weighed, pre-chilled tube. b. Add 5 volumes of ice-cold 80% methanol (e.g., 500 µL for 100 mg of tissue). c. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubation and Centrifugation: a. Incubate the mixture on ice for 30 minutes. b. Centrifuge at >10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled Eppendorf tube.
-
Drying and Reconstitution: a. Evaporate the solvent from the supernatant using a vacuum concentrator. b. Reconstitute the dried extract in a volume of the initial mobile phase appropriate for your LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-MS analysis.
V. Visualizing Degradation and Analytical Workflows
The following diagrams illustrate key pathways and workflows related to thymidine stability and analysis.
Enzymatic Degradation of Thymidine
Thymidine in biological systems is primarily catabolized through a salvage pathway. Two key enzymes in this process are Thymidine Phosphorylase and Dihydropyrimidine Dehydrogenase.
General Workflow for Preventing Degradation During Sample Preparation
This workflow outlines the critical steps to minimize thymidine degradation from sample collection to analysis.
Troubleshooting Logic for Low Thymidine Recovery
This diagram provides a logical approach to diagnosing the cause of unexpectedly low thymidine measurements.
References
Technical Support Center: Addressing Cytotoxicity of High Thymidine Concentrations in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the in vitro cytotoxicity of high thymidine (B127349) concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thymidine-induced cytotoxicity at high concentrations?
A1: High concentrations of thymidine lead to an imbalance in the intracellular deoxynucleoside triphosphate (dNTP) pools.[1][2] Thymidine is converted to deoxythymidine triphosphate (dTTP), and elevated levels of dTTP allosterically inhibit the enzyme ribonucleotide reductase.[2][3] This inhibition reduces the synthesis of other dNTPs, particularly deoxycytidine triphosphate (dCTP), leading to a deficiency that stalls DNA replication and induces cell cycle arrest, primarily in the S phase.[3][4][5] Prolonged arrest and dNTP imbalance can trigger DNA damage responses and ultimately lead to apoptosis.[2][6]
Q2: Why is high concentration thymidine used in cell culture if it's cytotoxic?
A2: The cytotoxic effect of high thymidine concentrations is harnessed for specific experimental purposes, most notably for cell synchronization. The "double thymidine block" is a widely used technique to arrest cells at the G1/S boundary of the cell cycle.[4][5][7] By arresting DNA synthesis, a population of cells can be synchronized to proceed through the cell cycle together upon removal of the thymidine block.[7] This is invaluable for studying cell cycle-dependent processes.
Q3: Are all cell lines equally sensitive to high thymidine concentrations?
A3: No, sensitivity to thymidine-induced cytotoxicity varies among different cell lines.[1] For instance, some tumor cell lines exhibit high sensitivity, where a 1 mM thymidine concentration can lead to over 90% reduction in cell viability, while other lines may only show reduced growth rate without a significant decrease in viability.[1] This differential sensitivity can be attributed to variations in cellular metabolism, including the expression and activity of enzymes like thymidine kinase and thymidine phosphorylase.[8][9]
Q4: Can the cytotoxic effects of high thymidine be reversed?
A4: Yes, the cytotoxic effects can often be reversed or mitigated. The most common rescue agent is deoxycytidine.[3] Supplementing the culture medium with deoxycytidine can replenish the depleted dCTP pools, thereby overcoming the inhibitory effect on DNA synthesis and allowing cells to resume proliferation.[3] The effectiveness of the rescue is concentration-dependent.
Q5: What is the role of thymidine phosphorylase (TYMP) in thymidine cytotoxicity?
A5: Thymidine phosphorylase (TYMP) is an enzyme that catabolizes thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate.[10][11] In the context of high thymidine concentrations, TYMP can play a protective role by breaking down excess thymidine, thus preventing the accumulation of high levels of dTTP and subsequent cytotoxicity.[12] Conversely, in some cancer therapy strategies, the high expression of TYMP in tumors is exploited to convert prodrugs like capecitabine (B1668275) into the cytotoxic agent 5-fluorouracil, making TYMP a target for cancer treatment.[13]
Troubleshooting Guides
Problem 1: Excessive cell death observed after a double thymidine block for cell synchronization.
| Possible Cause | Suggested Solution |
| Thymidine concentration is too high for the specific cell line. | Determine the optimal thymidine concentration by performing a dose-response curve and assessing cell viability using an MTT or similar assay. Start with a lower concentration (e.g., 1 mM) and adjust as needed. |
| Prolonged exposure to thymidine. | Reduce the duration of the thymidine block. The incubation time should be sufficient to arrest the majority of cells at the G1/S boundary but not so long as to induce irreversible DNA damage and apoptosis. A typical first block is 12-18 hours, followed by a release of 9-10 hours, and a second block of 12-16 hours.[7] |
| Cell line is particularly sensitive to dCTP depletion. | Add a low concentration of deoxycytidine (e.g., 1-10 µM) to the medium during the thymidine block to partially alleviate the dCTP depletion without completely preventing cell cycle arrest.[3] |
| Induction of apoptosis. | Assess for markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay). If apoptosis is confirmed, consider using an alternative synchronization method if reducing thymidine concentration or duration is not effective. |
Problem 2: Inefficient cell cycle synchronization after a double thymidine block.
| Possible Cause | Suggested Solution |
| Suboptimal duration of thymidine blocks or release period. | Optimize the timing of the blocks and the release period for your specific cell line. The release period should be long enough for cells arrested in S-phase to proceed through G2 and M, but not so long that G1 cells progress through S-phase before the second block. |
| Thymidine concentration is too low. | Increase the thymidine concentration. A concentration of 2 mM is commonly used.[7] |
| Cells were not in an exponential growth phase before synchronization. | Ensure that cells are seeded at a low density and are actively proliferating before initiating the synchronization protocol. |
| Incorrect assessment of cell cycle distribution. | Use flow cytometry with propidium (B1200493) iodide staining to accurately assess the cell cycle distribution at different stages of the synchronization process. |
Quantitative Data Summary
Table 1: Effect of 1 mM Thymidine on Cell Viability and dNTP Pools in Different Human Tumor Cell Lines
| Cell Line | Type | Sensitivity | % Reduction in Cell Viability | Fold Increase in dTTP/dCTP Ratio |
| BE | Melanoma | Sensitive | >90% | High |
| Adrenal Carcinoma | Adrenal Carcinoma | Sensitive | >90% | High |
| LO | Melanoma | Resistant | <10% | Low |
| Data synthesized from information in reference[1]. |
Table 2: Deoxycytidine Rescue of Thymidine-Induced Growth Inhibition
| Thymidine Concentration | Deoxycytidine Concentration | % Growth Recovery |
| Inhibitory | 0.5 µM | Partial |
| Inhibitory | 8 µM | Complete |
| Data synthesized from information in reference[3]. |
Experimental Protocols
Protocol 1: Assessing Thymidine Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Thymidine Treatment: Prepare a serial dilution of thymidine in culture medium. Remove the old medium from the wells and add 100 µL of the thymidine-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Double Thymidine Block for Cell Cycle Synchronization
-
Initial Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the start of the treatment (typically 20-30% confluency).
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 12-18 hours.[7]
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9-10 hours.[7]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 12-16 hours.[7]
-
Final Release and Collection: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Cells are now synchronized at the G1/S boundary and will proceed through the cell cycle. Collect cells at various time points for analysis.
Visualizations
References
- 1. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of deoxycytidine rescue of thymidine toxicity in human T-leukemic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell synchronization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 10. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Thyminose Isomer Separation
Welcome to the technical support center for the analytical separation of Thyminose (Deoxyribose) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound (Deoxyribose) that I need to consider for separation?
A1: this compound, a deoxy sugar, primarily exists as an equilibrium of different isomers in solution. The main forms to consider for analytical separation are:
-
Anomers: The α- and β-anomers, which are diastereomers that differ in the configuration at the anomeric carbon (C1). In solution, these anomers can interconvert in a process called mutarotation.
-
Enantiomers: The D- and L-forms of deoxyribose, which are non-superimposable mirror images. D-deoxyribose is the naturally occurring enantiomer found in DNA.
-
Ring Forms: this compound can exist in both furanose (five-membered ring) and pyranose (six-membered ring) forms, each with its own set of α and β anomers.
Q2: Which analytical techniques are most suitable for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the two primary techniques for separating this compound isomers. Each has its advantages:
-
HPLC: Offers a wide range of stationary phases and mobile phase conditions, making it highly versatile. Methods like Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Ligand-Exchange Chromatography, and Chiral HPLC are particularly effective.
-
Capillary Electrophoresis (CE): Provides high separation efficiency and requires minimal sample volume. CE is particularly powerful for separating charged species, and neutral sugars like this compound can be separated after derivatization or by forming charged complexes with borate (B1201080). Chiral selectors can also be added to the background electrolyte to resolve enantiomers.
Q3: How can I prevent peak splitting or broadening due to anomer interconversion (mutarotation) during my HPLC run?
A3: Anomer interconversion during the chromatographic run is a common cause of peak distortion. To address this, you can:
-
Elevate the Column Temperature: Increasing the temperature (e.g., to 70-80 °C) can accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharp peak.[1]
-
Control Mobile Phase pH: Operating at a high pH can also increase the rate of anomer interconversion, leading to a single peak. However, be mindful of the pH limitations of your column.
-
Lower the Temperature: Conversely, to resolve and quantify the individual anomers, you can significantly lower the column temperature (e.g., to 4°C) to slow down the interconversion, resulting in two distinct peaks.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Splitting (for a single isomer standard) | 1. Anomer Separation: The α and β anomers are partially or fully resolved on the column. 2. Column Void or Channeling: A void has formed at the head of the column, or the packing material has settled unevenly. 3. Partially Clogged Frit: The inlet frit of the column is partially blocked. 4. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. | 1. To resolve anomers, optimize the mobile phase and lower the temperature. To obtain a single peak, increase the column temperature to accelerate mutarotation. 2. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. 3. Replace the column inlet frit. 4. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Resolution Between D- and L-Thyminose | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP is not suitable for deoxyribose enantiomers. 2. Suboptimal Mobile Phase: The mobile phase composition is not providing adequate chiral recognition. | 1. Screen different types of CSPs, such as polysaccharide-based (e.g., Chiralpak AD-H) or cyclodextrin-based columns. 2. Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its concentration. Small amounts of an acidic or basic additive may also improve resolution. |
| No or Poor Retention in HILIC Mode | 1. Insufficient Organic Solvent: The mobile phase contains too much water, leading to a loss of the aqueous layer on the stationary phase. 2. Incorrect Sample Diluent: The sample is dissolved in a high-water content solvent. | 1. Increase the percentage of organic solvent (typically acetonitrile) in the mobile phase to at least 70-80%. 2. Dissolve the sample in a solvent with a high organic content, similar to the mobile phase. |
Capillary Electrophoresis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Migration of this compound (Neutral Sugar) | 1. Lack of Charge: this compound is a neutral molecule and will not migrate in an electric field without a charge-inducing agent. | 1. Add a complexing agent like borate to the background electrolyte (BGE) to form negatively charged complexes with the sugar's hydroxyl groups. A typical BGE could be 200 mM borate buffer at a pH of 10.5.[2] |
| Poor Resolution of Isomers | 1. Inadequate Complexation: The borate concentration or pH is not optimal for differential complexation of the isomers. 2. No Chiral Selector for Enantiomers: For D/L separation, a chiral selector is necessary. | 1. Optimize the borate concentration and pH of the BGE. 2. Add a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), to the BGE to facilitate enantiomeric separation.[3] |
| Shifting Migration Times | 1. Changes in Buffer Composition: Evaporation or electrolysis can alter the BGE concentration and pH over time. 2. Capillary Wall Interactions: Adsorption of the analyte or other sample components to the capillary wall. 3. Temperature Fluctuations: Inconsistent temperature can affect buffer viscosity and electrophoretic mobility. | 1. Replenish the buffer vials regularly. 2. Implement a capillary washing protocol between runs (e.g., flushing with NaOH, water, and then BGE). 3. Ensure the capillary temperature is well-controlled by the instrument. |
Experimental Protocols
Protocol 1: HPLC Separation of this compound Anomers using HILIC
This method is adapted from established protocols for similar pentose (B10789219) sugars.
-
Column: Amide or Amino HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15 v/v). The ratio can be optimized to achieve desired retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (adjust to either sharpen a single peak or resolve anomers).
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Injection Volume: 5-10 µL.
Protocol 2: HPLC Separation of this compound Enantiomers and Anomers
This protocol is based on a method developed for the simultaneous separation of various monosaccharide isomers.[4][5]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) ((7:3):0.1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detector: Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
Injection Volume: 20 µL.
Quantitative Data Example (Based on Ribose Separation)
| Isomer | Retention Time (min) |
| α-D-Ribopyranose | ~12 |
| α-L-Ribopyranose | ~13 |
| β-D-Ribopyranose | ~15 |
| β-L-Ribopyranose | ~16 |
| Note: Retention times are approximate and will need to be determined experimentally for this compound. |
Protocol 3: Capillary Electrophoresis of this compound Isomers with Borate Complexation
This is a general method for the separation of neutral monosaccharides.
-
Capillary: Fused silica, 50 µm i.d., effective length 50 cm.
-
Background Electrolyte (BGE): 200 mM Borate buffer, pH 10.5.[2]
-
Voltage: 15 kV.[2]
-
Temperature: 25 °C.
-
Detection: Indirect UV detection or derivatization for direct UV/fluorescence detection.
-
Sample Preparation: Dissolve this compound in water or the BGE.
-
Injection: Hydrodynamic or electrokinetic injection.
Visualizations
References
- 1. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of reducing monosaccharides by capillary zone electrophoresis as the borate complexes of N-2-pyridylglycamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Thyminose Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Thyminose enzymatic assays. The content is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring 2-deoxypentose sugar, also known as 2-deoxy-D-ribose.[1][2] It is a fundamental component of deoxyribonucleic acid (DNA).
Q2: What are the common types of enzymatic assays involving this compound?
A2: While specific "this compound" enzyme nomenclature is not standard, 2-deoxy-D-ribose can be a substrate for various enzymes, including kinases (e.g., deoxyribose kinase), aldolases, and phosphorylases. Assays for these enzymes typically measure the consumption of the substrate or the formation of a product over time.
Q3: Why is my this compound enzymatic assay not working?
A3: There are several potential reasons for complete assay failure. Common culprits include the omission of a critical reagent, use of an incorrect buffer pH or temperature, inactive enzyme or substrate, or incorrect instrument settings.[3][4][5] A systematic check of all components and steps is recommended.
Q4: How can I improve the reproducibility of my assay results?
A4: Poor reproducibility often stems from variability in pipetting, temperature fluctuations, or inconsistent incubation times.[4][6] Using calibrated pipettes, preparing master mixes for reagents, ensuring uniform temperature control across your plate, and adhering strictly to the protocol timings can significantly improve consistency.
Q5: What are some common interfering substances in this compound enzymatic assays?
A5: Substances that can interfere with enzymatic assays include chelating agents like EDTA, detergents such as SDS and Tween-20, and reducing agents, depending on the specific enzyme and detection method.[3] It is crucial to check the compatibility of your sample preparation method with the assay chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound enzymatic assays.
Problem 1: No or Weak Signal
| Possible Cause | Solution |
| Omission of a key reagent | Systematically check that all assay components (enzyme, substrate, cofactors, detection reagents) were added in the correct order and volume.[7] |
| Inactive enzyme | Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.[4][8] Test enzyme activity with a positive control if available. |
| Degraded substrate or cofactor | Prepare fresh substrate and cofactor solutions. Store stock solutions in small aliquots to avoid degradation from repeated freeze-thaw cycles.[6] |
| Incorrect assay buffer conditions | Verify that the pH and ionic strength of the assay buffer are optimal for the enzyme's activity.[4][6] Ensure the assay buffer was brought to room temperature before use if required.[3] |
| Incorrect instrument settings | Double-check that the plate reader is set to the correct wavelength for your detection method (e.g., absorbance, fluorescence).[3][4] |
| Presence of an enzyme inhibitor | Ensure your sample preparation does not introduce known inhibitors of the enzyme.[3][9] |
Problem 2: High Background Signal
| Possible Cause | Solution |
| Substrate instability | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation under your assay conditions.[10] |
| Contaminated reagents | Use fresh, high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers if microbial contamination is suspected.[7] |
| Non-specific binding of detection reagents | If using a coupled assay, the detection reagents may be reacting with other components in the assay mixture. Run controls to test for this. |
| Incorrect plate type | For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, use clear plates.[3] |
Problem 3: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Solution |
| Pipetting errors | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variability.[3][6] |
| Temperature fluctuations | Ensure the entire microplate is at a uniform and constant temperature during the incubation and reading steps. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.[4] |
| Inadequate mixing | Gently but thoroughly mix the contents of each well after adding reagents.[7] |
| Variable incubation times | Use a multichannel pipette or an automated liquid handler to add start/stop reagents to ensure consistent timing across all wells. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for components in a generic this compound kinase assay. These should be optimized for your specific enzyme and experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| This compound (Substrate) | 1 µM - 10 mM | Should be determined based on the enzyme's Km value. |
| ATP (Cofactor) | 10 µM - 1 mM | Concentration should be saturating and not limiting. |
| MgCl₂ (Cofactor) | 1 mM - 10 mM | Often required for kinase activity. |
| Enzyme | 1 ng/mL - 1 µg/mL | Should be in the linear range of the assay. |
| Buffer (e.g., Tris-HCl) | 20 mM - 100 mM | pH should be optimal for the enzyme. |
Table 2: Common Assay Parameters
| Parameter | Typical Range | Notes |
| Temperature | 25°C - 37°C | Should be optimal for enzyme stability and activity.[4] |
| Incubation Time | 10 min - 60 min | Should be within the linear phase of the reaction. |
| pH | 7.0 - 8.5 | Highly dependent on the specific enzyme. |
Experimental Protocols
Protocol: this compound Kinase Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a continuous, coupled spectrophotometric assay for a hypothetical this compound Kinase. The phosphorylation of this compound is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
This compound Kinase
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well, clear, flat-bottom microplate
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing assay buffer, ATP, PEP, PK, LDH, and NADH at 2x the final desired concentrations.
-
Add Substrate: To the appropriate wells of the microplate, add this compound at various concentrations (also at 2x the final concentration). Include a "no substrate" control.
-
Initiate the Reaction: Add the this compound Kinase (at 2x final concentration) to the appropriate wells. The final volume in each well should be brought to the desired total with assay buffer.
-
Incubate and Read: Immediately place the plate in a microplate reader pre-set to the desired temperature. Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
Visualizations
Caption: Workflow for a coupled this compound Kinase assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibitors of the activity of poly (ADP-ribose) synthetase reduce the cell death caused by hydrogen peroxide in human cardiac myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solving Solubility Issues of Thyminose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with Thyminose derivatives. The following frequently asked questions (FAQs) and troubleshooting guides directly address common problems to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a significant concern?
A1: this compound is another name for 2-deoxyribose, a monosaccharide that is a fundamental component of deoxyribonucleic acid (DNA).[1][2] Its derivatives are molecules based on this structure, which are explored in drug discovery for various therapeutic applications. The solubility of these derivatives is a critical concern because poor aqueous solubility is a major obstacle in drug development.[3][4] A drug must be in a dissolved state at the site of absorption to be effective.[3] Many new chemical entities (NCEs) are lipophilic to ensure they can cross biological membranes, but this often leads to poor water solubility, which can result in low and variable bioavailability, hindering clinical efficacy.[5][6] It is estimated that up to 40% of approved drugs and 90% of those in the development pipeline are poorly soluble.[6]
Q2: What key factors influence the solubility of a this compound derivative?
A2: The solubility of a this compound derivative is influenced by a combination of its physicochemical properties and the characteristics of the solvent system.[7] Key factors include:
-
Chemical Structure: The derivative's molecular structure, particularly the presence of hydrophilic (e.g., -OH, -COOH) or hydrophobic (e.g., long alkyl chains) groups, dictates its inherent solubility.[8]
-
Solid State: The crystalline form (polymorphism) of the compound significantly affects solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts.[8][9]
-
Particle Size: Reducing the particle size of a drug increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[10][11]
-
pH of the Solvent: For ionizable derivatives (weak acids or bases), solubility is highly pH-dependent. Weakly acidic drugs are more soluble in basic environments, while weakly basic drugs are more soluble in acidic conditions.[8][12][13]
-
Temperature: Generally, the solubility of solid solutes increases with a rise in temperature, although there are exceptions.[14]
-
Presence of Excipients: The addition of co-solvents, surfactants, or complexing agents can significantly alter the polarity of the solvent and improve the solubility of a compound.[15]
Q3: What are the common strategies for enhancing the solubility of poorly soluble this compound derivatives?
A3: A variety of techniques can be employed to improve the solubility of poorly soluble compounds. The selection of a method depends on the drug's properties, the desired dosage form, and the administration route.[3][10] These strategies can be broadly categorized as physical and chemical modifications.[16]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area available for dissolution.[10][14][17] Nanosuspensions involve creating colloidal dispersions of drug particles stabilized by surfactants.[16]
-
Modification of Crystal Habit: This includes using amorphous forms, co-crystals, or different polymorphs which can have higher solubility.[10]
-
Solid Dispersions: A poorly soluble drug is dispersed in a highly soluble hydrophilic matrix (like PVP or PEG), which enhances its dissolution.[9][16]
-
-
Chemical Modifications:
-
pH Adjustment: Using buffers to alter the pH of a solution can ionize the compound, thereby increasing its solubility.[9]
-
Co-solvency: A water-miscible solvent (co-solvent) like propylene (B89431) glycol or ethanol (B145695) is added to an aqueous solution to reduce its polarity and increase the solubility of nonpolar drugs.[14]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles above a certain concentration, encapsulating the hydrophobic drug molecules and increasing their solubility in water.[9][16]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule and increasing its aqueous solubility.[18]
-
Salt Formation: For ionizable drugs, forming a salt is a common and effective way to increase solubility and dissolution rate.[8][19]
-
Q4: How is the solubility of a this compound derivative experimentally determined?
A4: The "gold standard" for determining equilibrium solubility is the shake-flask method.[20][21] This involves adding an excess amount of the solid compound to a solvent, agitating the suspension at a controlled temperature until equilibrium is reached (typically 24-48 hours), separating the solid and liquid phases via filtration or centrifugation, and then determining the concentration of the dissolved compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21][22] For higher throughput needs, kinetic solubility assays are often used in early discovery, where the compound is added from a DMSO stock solution and precipitation is measured, for example, by nephelometry.[22]
Troubleshooting Guides
Issue 1: My this compound derivative precipitates when I add its stock solution to an aqueous buffer.
-
Question: I dissolved my this compound derivative in DMSO to create a stock solution. However, when I dilute it into my cell culture medium or aqueous buffer, a precipitate forms immediately. Why is this happening and what should I do?
-
Answer: This is a common problem for hydrophobic compounds. The compound is soluble in the high-concentration organic stock solution but crashes out when diluted into the aqueous environment where its concentration exceeds its solubility limit.[13]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound to stay below its aqueous solubility limit.[13]
-
Increase Co-solvent Percentage: If your experiment allows, a small increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. Always run a vehicle control with the same co-solvent concentration.[13]
-
Use a Different Solvent: The derivative might have better solubility in another organic solvent compatible with your assay.[13]
-
Adjust Buffer pH: If your compound is ionizable, slightly modifying the buffer pH could significantly improve its solubility.[13]
-
Gentle Heating and Agitation: Warming the solution to 37°C and vortexing during dilution can sometimes help keep the compound dissolved.[23]
-
Perform a Solubility Test: Before a large-scale experiment, conduct a preliminary test to find the maximum concentration at which your compound stays soluble in the final assay medium.[13][23]
-
Issue 2: My stock solution of the this compound derivative appears cloudy.
-
Question: My stock solution, prepared in an organic solvent like DMSO, is cloudy or has visible particles. What does this indicate?
-
Answer: This suggests that the compound has not fully dissolved or has precipitated during storage.[13]
Troubleshooting Steps:
-
Apply Gentle Heat: Carefully warm the solution in a 37°C water bath for a few minutes. Use caution, as excessive heat can degrade the compound.[13][23]
-
Use Mechanical Agitation: Vortexing or sonicating the solution can provide the energy needed to break up aggregates and facilitate dissolution.[13]
-
Check Compound Purity: Impurities can sometimes be the cause of cloudiness.
-
Re-evaluate Solvent Choice: The chosen solvent may not be appropriate for the desired concentration. Consult literature for solubility data or test alternative solvents.
-
Issue 3: I am observing high variability in my solubility measurements.
-
Question: My experimental results for the solubility of my this compound derivative are inconsistent across replicates. What are the potential causes?
-
Answer: Poor solubility is a major source of experimental variability.[13] If the compound is not fully dissolved or if equilibrium has not been reached, the effective concentration will be inconsistent, leading to non-reproducible results.[13]
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: For shake-flask experiments, ensure you are agitating for a sufficient time (24-72 hours) for the system to reach thermodynamic equilibrium.[21]
-
Control Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment.[20]
-
Standardize Sample Handling: Inconsistent sample withdrawal, filtration, or dilution can introduce significant errors. Ensure the filtration step does not introduce impurities or cause the compound to precipitate on the filter.[24]
-
Verify Analytical Method: Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision to ensure the variability is not from the measurement technique itself.[25]
-
Check for Degradation: The compound may be degrading in the dissolution medium over the course of the experiment. Assess the chemical stability of the drug under the specific pH and temperature conditions.[24]
-
Data Presentation
Table 1: Common Solvents and Co-solvents for Pre-clinical Formulation of Poorly Soluble Compounds
| Solvent / Co-solvent | Type | Key Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | Organic Solvent | A universal solvent for many poorly soluble compounds; can be toxic to cells at concentrations >0.5%.[13] |
| Ethanol | Organic Solvent | Suitable for compounds soluble in alcohols; generally less toxic than DMSO.[13] |
| PEG 300/400 (Polyethylene Glycol) | Co-solvent | Low toxicity co-solvent often used in parenteral formulations to enhance solubility.[14] A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[23] |
| Propylene Glycol | Co-solvent | A highly effective and low-toxicity co-solvent used to enhance the solubility of nonpolar drugs.[14] |
| Tween-80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to increase solubility and stabilize solutions; often used in combination with other co-solvents.[1] |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Complexing Agent | Forms inclusion complexes to significantly increase aqueous solubility.[1] |
Table 2: Illustrative Solubility of a Hypothetical this compound Derivative ("THY-X")
Disclaimer: The following data is for illustrative purposes only to demonstrate how solubility can vary with the medium. Actual values must be determined experimentally.
| Medium | pH | Temperature (°C) | Solubility of THY-X (µg/mL) |
| Deionized Water | ~7.0 | 25 | < 1 |
| Phosphate (B84403) Buffered Saline (PBS) | 7.4 | 37 | < 1 |
| Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | 37 | 55 |
| Acetate Buffer | 4.5 | 37 | 15 |
| Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | 37 | 2 |
| 10% DMSO / 90% PBS | 7.4 | 37 | 25 |
| 10% PEG400 / 90% Water | ~7.0 | 37 | 40 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a this compound derivative.[21]
Materials:
-
This compound derivative (solid powder)
-
Selected solvent (e.g., phosphate buffer pH 7.4)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid this compound derivative to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, stop the agitation and allow the samples to settle.
-
Separate the saturated solution from the excess solid. This is a critical step.
-
Filtration: Withdraw a sample using a syringe and pass it through a chemically compatible 0.22 µm filter. Discard the first portion of the filtrate to avoid errors from adsorption onto the filter.
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then carefully collect the supernatant.
-
-
Immediately dilute the clear filtrate or supernatant with a suitable solvent to prevent precipitation before analysis.
-
Quantify the concentration of the dissolved this compound derivative using a validated analytical method.
-
Visually confirm the presence of undissolved solid in the vials to ensure the initial solution was saturated.
Visualizations
Caption: A general workflow for identifying and solving solubility challenges with this compound derivatives.
Caption: Decision tree for troubleshooting precipitation of a this compound derivative in aqueous media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxyribose - Wikipedia [en.wikipedia.org]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. pharmtech.com [pharmtech.com]
- 6. veranova.com [veranova.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. ucd.ie [ucd.ie]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 12. jmpas.com [jmpas.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpbr.in [ijpbr.in]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Validation & Comparative
A Comparative Guide to Thyminose (Deoxyribose) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Thyminose (2-deoxy-D-ribose), a crucial component of deoxyribonucleic acid (DNA). Accurate measurement of deoxyribose is essential in various research areas, including DNA damage assessment, cell proliferation studies, and drug development. This document outlines the performance of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of this compound (Deoxyribose) Quantification Methods
The selection of a suitable quantification method depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. The following table summarizes the key performance characteristics of four widely used methods for deoxyribose quantification.
| Feature | Dische's Diphenylamine (B1679370) Assay | Phenol-Sulfuric Acid Method | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Colorimetric reaction of deoxyribose with diphenylamine in an acidic environment to form a blue-colored complex.[1][2][3][4] | Colorimetric reaction where concentrated sulfuric acid dehydrates deoxyribose to form furfural (B47365), which then reacts with phenol (B47542) to produce a yellow-orange colored complex.[5] | Chromatographic separation of deoxyribose from other sample components followed by detection, typically by UV-Vis or Refractive Index detectors. | Separation of volatile deoxyribose derivatives by gas chromatography followed by mass spectrometric detection and quantification. |
| Specificity | Specific for 2-deoxypentoses; does not react with ribose, allowing for the specific detection of DNA in the presence of RNA.[2][4] | Reacts with most carbohydrates (pentoses, hexoses, etc.), making it less specific for deoxyribose in mixed sugar samples.[6] | High specificity can be achieved through the choice of column and detector, allowing for the separation of deoxyribose from other similar sugars. | Very high specificity due to the unique mass fragmentation pattern of the derivatized deoxyribose. |
| Sensitivity | Moderate. | High sensitivity.[5] | Good sensitivity, with Limits of Detection (LOD) reported in the nanogram range for similar compounds.[7][8] | Very high sensitivity, with Limits of Detection (LOD) in the femtomole range.[9] |
| Linear Range | Typically in the µg/mL to mg/mL range. | Reported to be linear in the range of 0-100 µg/mL for total sugars.[10] | A linear range of 0.4 ng to 800 ng has been reported for DNA fragments, suggesting a wide linear range is achievable for deoxyribose.[11][12][13] | Wide linear range, capable of quantifying analytes over several orders of magnitude. |
| Sample Type | Purified DNA solutions, cell lysates. | General carbohydrate quantification in various biological and food samples. | Purified sugar solutions, hydrolysates of biological samples. | Biological fluids, tissues (after derivatization). |
| Instrumentation | Spectrophotometer. | Spectrophotometer. | HPLC system with a suitable detector (e.g., UV-Vis, RID). | GC-MS system. |
| Advantages | Simple, inexpensive, and specific for deoxyribose. | Simple, rapid, and sensitive for total carbohydrate estimation. | High resolution, high precision, and can be automated for high-throughput analysis. | Extremely sensitive and specific, providing structural information. |
| Disadvantages | Less sensitive than other methods, requires heating. | Not specific for deoxyribose, corrosive reagents. | Higher initial instrument cost, requires expertise for method development. | Requires sample derivatization, expensive instrumentation, and skilled operators. |
Experimental Protocols
Dische's Diphenylamine Assay
This colorimetric method is based on the reaction of the deoxyribose sugar of DNA with diphenylamine in a mixture of sulfuric and acetic acid to produce a blue-colored complex. The intensity of the color, measured at 595-600 nm, is proportional to the concentration of deoxyribose.
Materials:
-
Diphenylamine reagent: Dissolve 1 g of diphenylamine in 100 mL of glacial acetic acid and add 2.75 mL of concentrated sulfuric acid. Store in a dark bottle.
-
Deoxyribose standard solution (e.g., 1 mg/mL).
-
Test samples containing deoxyribose.
-
Spectrophotometer.
Procedure:
-
Prepare a series of deoxyribose standards of known concentrations.
-
To 1 mL of each standard and sample in a test tube, add 2 mL of the Dische's diphenylamine reagent.
-
Mix the contents of the tubes thoroughly.
-
Incubate the tubes in a boiling water bath for 10 minutes.[3]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 595 nm using a spectrophotometer, with the reagent blank used to zero the instrument.
-
Plot a standard curve of absorbance versus deoxyribose concentration and determine the concentration of deoxyribose in the test samples.
Phenol-Sulfuric Acid Method
This method is a general assay for the quantification of total carbohydrates. Concentrated sulfuric acid hydrolyzes glycosidic bonds and dehydrates the resulting monosaccharides to furfural (from pentoses like deoxyribose) or hydroxymethylfurfural (from hexoses). These aldehydes then react with phenol to form a colored product.
Materials:
-
Phenol solution (5% w/v in water).
-
Concentrated sulfuric acid (98%).
-
Deoxyribose standard solution (e.g., 100 µg/mL).
-
Test samples containing deoxyribose.
-
Spectrophotometer.
Procedure:
-
Prepare a series of deoxyribose standards of known concentrations.
-
To 1 mL of each standard and sample in a test tube, add 1 mL of 5% phenol solution.
-
Rapidly add 5 mL of concentrated sulfuric acid to the mixture and vortex immediately. Caution: The reaction is highly exothermic.
-
Allow the tubes to stand at room temperature for 10 minutes.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes.
-
Measure the absorbance of the solutions at 490 nm for hexoses or 480 nm for pentoses like deoxyribose, using a reagent blank to zero the spectrophotometer.[6]
-
Construct a standard curve and determine the deoxyribose concentration in the samples.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for deoxyribose quantification. The method involves separating deoxyribose from other components in a sample using a chromatographic column and detecting it with a suitable detector.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector (for derivatized deoxyribose).
-
Column: A column suitable for sugar analysis, such as an amino-propylesiloxane-bonded silica (B1680970) column or a ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible results.
Procedure:
-
Prepare deoxyribose standard solutions of varying concentrations in the mobile phase.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter to remove particulate matter.
-
Inject a fixed volume of the standards and samples into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to deoxyribose based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area or peak height against the concentration of the deoxyribose standards.
-
Calculate the concentration of deoxyribose in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like deoxyribose, a derivatization step is required to make them amenable to GC analysis.
Procedure Outline:
-
Sample Preparation and Derivatization:
-
Extract deoxyribose from the sample matrix.
-
Dry the extract completely.
-
Derivatize the dried sample to form a volatile derivative. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the derivatized deoxyribose from other components based on their boiling points and interaction with the column's stationary phase.
-
The separated components enter the mass spectrometer, where they are ionized and fragmented.
-
-
Quantification:
-
The mass spectrometer detects the characteristic fragments of the derivatized deoxyribose.
-
Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
An internal standard (a stable isotope-labeled version of deoxyribose) is often used to correct for variations in sample preparation and instrument response.
-
A calibration curve is constructed by analyzing standards of known concentrations, and the concentration in the sample is determined.
-
Visualizations
Caption: Workflow for cross-validation of two this compound quantification methods.
Caption: Simplified biochemical pathway involving this compound (Deoxyribose).
References
- 1. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 2. quora.com [quora.com]
- 3. Nucleic Acids: DNA extraction and Dische’s Diphenylamine test (Activity) | Biology OER [openlab.citytech.cuny.edu]
- 4. Dische test - Wikipedia [en.wikipedia.org]
- 5. Development of an Innovative Colorimetric DNA Biosensor Based on Sugar Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 7. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. medicinescience.org [medicinescience.org]
- 13. [PDF] Development and validation of an HPLC-UV method for purity determination of DNA | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Role of Deoxyribose (Thyminose) in Reactive Oxygen Species (ROS) Production
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction leads to oxidative stress, a state implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the identification and characterization of molecules that modulate ROS levels are of significant interest in biomedical research and drug development.
This guide provides a comparative analysis of the role of "Thyminose," an uncommon synonym for 2-deoxy-D-ribose, in ROS production. Given that "this compound" is not a standard scientific term, this document will focus on the effects of its constituent components, 2-deoxy-D-ribose and the related nucleoside, thymidine (B127349). Their effects on ROS modulation will be compared with well-established ROS inducers and inhibitors to provide a comprehensive overview for the scientific community.
Comparative Analysis of ROS Modulation
The following table summarizes the effects of 2-deoxy-D-ribose, thymidine, and selected alternatives on ROS production, based on experimental evidence.
| Compound | Primary Role in ROS Modulation | Mechanism of Action | Cellular Context/Model | Supporting Evidence |
| 2-deoxy-D-ribose (this compound) | Inducer | Increases intracellular ROS and protein carbonyl levels, leading to cytotoxicity and apoptosis.[1] It can also lead to glutathione (B108866) depletion.[2] | Pancreatic beta-cell line (HIT-T15)[1], Human monocytic cells (U937)[2] | Dose-dependent increase in intracellular ROS.[1] |
| Thymidine | Dual Role (Inducer/Protector) | Inducer: Catabolism by thymidine phosphorylase generates 2-deoxy-D-ribose-1-phosphate, which can produce oxygen radicals and promote NADPH oxidase-derived ROS signaling.[3][4] Protector: Pretreatment can protect against H₂O₂-induced DNA damage by perturbing nucleotide pools and inducing cell cycle arrest.[5] | Carcinoma cells[3], Cancer cells (KB and yumoto)[4], Human hepatocellular cancer cells (HepG2)[5] | Can induce oxidative stress[3] or protect against it depending on the context.[5] |
| Hydrogen Peroxide (H₂O₂) | Inducer (Positive Control) | A well-known ROS that can directly cause oxidative damage to lipids, proteins, and DNA.[5][6] | Widely used in various cell lines.[5][6] | Commonly used as an experimental positive control for inducing oxidative stress.[6] |
| Plumbagin | Inducer | A natural naphthoquinone that induces ROS by inhibiting antioxidant enzymes such as thioredoxin reductase.[7] | Various cancer cell lines.[7] | Potent inducer of ROS.[7] |
| Celastrol | Inducer | Induces ROS by inhibiting mitochondrial respiratory chain complex I activity and peroxiredoxins.[7] | Various cancer cell lines.[7] | ROS induction is a primary anticancer mechanism.[7] |
| N-acetylcysteine (NAC) | Inhibitor (Antioxidant) | A precursor to the antioxidant glutathione (GSH), it directly scavenges ROS and replenishes intracellular GSH levels.[2][8] | Widely used as a general antioxidant in various cell models.[2][9] | A common ROS inhibitor used in experimental settings.[9] |
| Vitamin C (Ascorbic Acid) | Inhibitor (Antioxidant) | An electron donor that can neutralize ROS. It is an endogenous antioxidant.[10] | Various biological systems. | Selectively inhibits Caᵥ3.2 channels and acts as a collagen deposition enhancer.[10] |
| Vitamin E (α-Tocopherol) | Inhibitor (Antioxidant) | A potent, naturally occurring antioxidant that protects cell membranes from lipid peroxidation.[10] | Various biological systems. | A well-established lipid-soluble antioxidant.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways in ROS Modulation
The following diagrams illustrate the signaling pathways associated with ROS induction by thymidine catabolism and a general overview of cellular ROS production and detoxification.
Caption: Thymidine catabolism pathway leading to ROS production.[3][4]
Caption: Overview of cellular ROS generation and detoxification.
Experimental Workflow: Measuring Intracellular ROS
The following diagram outlines a typical workflow for quantifying intracellular ROS levels using a fluorescent probe.
Caption: Workflow for intracellular ROS measurement.[6][11]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCF-DA)
This protocol is adapted from methods used to quantify intracellular ROS levels.[6][11]
Objective: To measure the relative levels of intracellular ROS in cells treated with a test compound.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (e.g., 2-deoxy-D-ribose, H₂O₂ as a positive control, NAC as a negative control)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) stock solution
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom at a suitable density and allow them to adhere overnight under standard culture conditions.
-
Treatment: Remove the culture medium and treat the cells with the desired concentrations of the test compounds (and controls) in fresh medium. Include untreated wells as a baseline control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 30 minutes to 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells gently with PBS. Add DCF-DA solution (typically 10-100 µM in serum-free medium) to each well.
-
Incubation with Probe: Incubate the cells with the DCF-DA solution for 30-60 minutes at 37°C in the dark.[6][11]
-
Washing: Remove the DCF-DA solution and wash the cells gently with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
Procedure for Suspension Cells:
-
Cell Culture and Treatment: Grow cells in suspension to the desired density and then treat with test compounds.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Probe Loading: Resuspend the cells in DCF-DA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Final Wash and Resuspension: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in PBS.
-
Fluorescence Measurement: Transfer the cell suspension to a microplate or analyze using a flow cytometer (Excitation: 490 nm, Emission: 519 nm).[6]
Data Analysis: Subtract the background fluorescence from the untreated cells from all other readings. Express the results as a fold change in fluorescence intensity relative to the untreated control.
Conclusion
The available evidence indicates that 2-deoxy-D-ribose (this compound) acts as an inducer of reactive oxygen species, leading to oxidative stress and cellular damage in certain contexts.[1][2] Thymidine, a related nucleoside, exhibits a more complex, dual role, capable of either promoting or protecting against oxidative stress depending on the specific cellular conditions and metabolic pathways involved.[3][4][5]
For researchers investigating ROS modulation, a clear understanding of these context-dependent effects is crucial. When designing experiments, it is imperative to use well-characterized positive and negative controls, such as hydrogen peroxide and N-acetylcysteine, respectively, to accurately interpret the effects of test compounds like 2-deoxy-D-ribose and thymidine. The provided protocols and pathway diagrams serve as a foundational resource for the systematic investigation of these and other molecules in the dynamic field of redox biology.
References
- 1. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase induces carcinoma cell oxidative stress and promotes secretion of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine catabolism promotes NADPH oxidase-derived reactive oxygen species (ROS) signalling in KB and yumoto cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Thyminose (2-deoxy-D-ribose) on Various Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Thyminose (2-deoxy-D-ribose) on different cell lines, supported by experimental data from published studies. This document summarizes the cytotoxic and pro-angiogenic effects of this compound, details its primary mechanism of action, and provides comprehensive experimental protocols.
This compound, also known as 2-deoxy-D-ribose, is a naturally occurring monosaccharide, a fundamental component of deoxyribonucleic acid (DNA). Beyond its structural role, research has unveiled its significant biological activities, including the induction of apoptosis in various cell lines and the promotion of angiogenesis. These dual effects make this compound a molecule of interest in both cancer research and regenerative medicine.
Data Presentation: Comparative Effects of this compound on Different Cell Lines
| Cell Line | Cell Type | Observed Effects | Concentration | Key Findings |
| HL-60 | Human promyelocytic leukemia | Increased Reactive Oxygen Species (ROS) levels, Apoptosis/Necrosis | 15 mM | Induces oxidative stress. The form of cell death can switch from apoptosis to necrosis depending on the cellular polyamine levels.[1] |
| Human quiescent peripheral blood mononuclear cells | Normal human immune cells | Apoptosis | Not specified | 2-deoxy-D-ribose was found to be more potent than D-ribose in inducing apoptosis.[2] |
| Human fibroblasts | Normal human connective tissue cells | Apoptosis, Glutathione (B108866) (GSH) depletion, Cytoskeletal disruption | Not specified | Induces apoptosis through a mechanism involving oxidative stress and disruption of cellular integrity.[3][4] |
| HIT-T15 | Pancreatic beta-cell line | Cytotoxicity, Apoptosis, Increased ROS, Protein glycation | 40 mM | Induces cellular damage through both oxidative stress and protein glycation.[5][6] |
| U937 | Human monocytic cells | Loss of cell viability, Apoptosis, ROS overproduction, GSH depletion | 30 mM | Induces apoptosis via oxidative stress, which can be attenuated by antioxidants. |
| Bovine aortic endothelial (BAE) cells | Normal bovine endothelial cells | Tubulogenesis, Migration | 10 µM | Promotes the formation of tube-like structures and cell migration, indicating pro-angiogenic activity.[1] |
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The primary mechanism by which this compound induces cell death is through the generation of oxidative stress. This process involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to an accumulation of reactive oxygen species (ROS). The elevated ROS levels subsequently trigger the intrinsic apoptotic pathway.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound induces apoptosis by depleting glutathione, leading to increased ROS and mitochondrial stress.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the analysis of this compound's effects on cell lines: the MTT assay for cell viability.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (2-deoxy-D-ribose)
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.
Conclusion
This compound (2-deoxy-D-ribose) exhibits multifaceted biological activities, with pronounced cytotoxic effects on various cancer cell lines and pro-angiogenic properties on endothelial cells. Its primary mechanism of inducing cell death involves the generation of oxidative stress through glutathione depletion. The provided experimental protocol for the MTT assay offers a standardized method for quantifying the dose-dependent effects of this compound on cell viability. Further research is warranted to explore the full therapeutic potential of this compound and to conduct comprehensive comparative studies across a broader range of cell lines to elucidate its differential effects and potential for targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 2-Deoxy-D-ribose-induced Damage in Pancreatic beta-cells. [e-dmj.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 2-Deoxy-D-Ribose-Induced Angiogenesis and its Reproducibility
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible methods to induce angiogenesis is paramount. While Vascular Endothelial Growth Factor (VEGF) is often considered the gold standard, its cost, stability issues, and potential for inducing leaky vasculature have prompted the investigation of alternatives.[1][2] Among these, the small molecule 2-deoxy-D-ribose (B167953) (dRib), a degradation product of thymidine, has emerged as a promising candidate. This guide provides an objective comparison of dRib's performance against established angiogenic factors, focusing on experimental data, reproducibility, and underlying mechanisms.
Performance Comparison of Angiogenic Factors
The pro-angiogenic potential of 2-deoxy-D-ribose has been evaluated in several studies, often in direct comparison with VEGF and another well-known angiogenic factor, Fibroblast Growth Factor-2 (FGF-2). The data suggests that dRib can elicit a significant angiogenic response, in some cases comparable to that of VEGF.
Quantitative Comparison of Angiogenic Activity
| Angiogenic Factor | Assay Type | Cell Type | Concentration | Observed Effect (Relative to Control or Standard) | Source |
| 2-deoxy-D-ribose (dRib) | Proliferation Assay | HAECs | 100 µM | ~95% as effective as VEGF (80 ng/mL) | [3] |
| Migration Assay | HAECs | 100 µM | ~94% as effective as VEGF (80 ng/mL) | [3] | |
| Tube Formation Assay | HAECs | 100 µM | ~87% as effective as VEGF (80 ng/mL) | [3] | |
| ex ovo CAM Assay | Chick Embryo | 200 µ g/day | ~80% as effective as VEGF (80 ng/mL) | [3] | |
| VEGF-A | Proliferation Assay | HAECs | 80 ng/mL | Standard for comparison | [3] |
| Migration Assay | HAECs | 80 ng/mL | Standard for comparison | [3] | |
| Tube Formation Assay | HAECs | 80 ng/mL | Standard for comparison | [3] | |
| ex ovo CAM Assay | Chick Embryo | 80 ng/mL | Standard for comparison | [3] | |
| FGF-2 | Tube Formation Assay | HMVECs | 10-40 ng/mL | Dose-dependent increase in angiogenesis | [4] |
| in vivo Matrigel Plug | Mice | 400 ng/mL | Superior to VEGF-A and TRAIL in promoting CD31+ staining | [5] | |
| in vivo Matrigel Plug | Mice | 250 ng/plug | Significant increase in mCD31 mRNA levels | [6] |
HAECs: Human Aortic Endothelial Cells; HMVECs: Human Microvascular Endothelial Cells; CAM: Chick Chorioallantoic Membrane; TRAIL: Tumor necrosis factor-related apoptosis-inducing ligand.
Reproducibility of 2-Deoxy-D-Ribose Experiments
While no studies have been published with the primary objective of assessing the reproducibility of dRib-induced angiogenesis, an analysis of the existing literature provides insights into the consistency of its effects. Several independent research groups have reported the pro-angiogenic activity of dRib using various in vitro and in vivo models.[2][7] The biological actions of dRib have been consistently reported to be in the range of 80% to 100% as effective as VEGF.[3][5]
The inherent variability of angiogenesis assays themselves is a critical factor to consider. In vitro assays, while generally considered reproducible and quantifiable, may not fully capture the complexity of in vivo angiogenesis.[8][9] Factors such as cell passage number, reagent lot-to-lot variability, and subtle differences in protocol execution can influence the outcome.[8] In vivo assays like the Matrigel plug and CAM assays, while more physiologically relevant, can also exhibit variability between animals.[10]
The available data for dRib, primarily from a consistent group of researchers, shows a dose-dependent and robust angiogenic response. For instance, studies have demonstrated that dRib stimulates endothelial cell proliferation, migration, and tube formation in a manner comparable to VEGF.[3][7] Furthermore, dRib has been successfully incorporated into wound dressings, where it promotes angiogenesis and accelerates healing in diabetic rat models, indicating a reproducible biological effect in a therapeutic context.[6][11]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for 2-Deoxy-D-Ribose-Induced Angiogenesis
A key mechanism underlying the pro-angiogenic effects of dRib appears to be the upregulation of endogenous VEGF production by endothelial cells.[1] This suggests that dRib acts as an indirect stimulator of the well-established VEGF signaling cascade. One proposed pathway involves the activation of NADPH Oxidase 2 (NOX2) by dRib, which in turn triggers Nuclear Factor Kappa B (NF-κB)-dependent angiogenesis and upregulates the VEGF receptor 2 (VEGFR2).[2]
Experimental Workflow for In Vitro Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures.
Detailed Experimental Protocols
1. In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)
-
Endothelial cell growth medium
-
96-well culture plates
-
Test compounds: 2-deoxy-D-ribose (e.g., 100 µM), VEGF (e.g., 50 ng/mL), FGF-2 (e.g., 20 ng/mL)
-
Control vehicle (e.g., PBS or serum-free media)
-
-
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 2 x 10^5 cells/mL.
-
Add the test compounds or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
2. Ex ovo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile saline solution
-
Thermanox® coverslips or sterile filter paper discs
-
Test compounds: 2-deoxy-D-ribose (e.g., 100 µg), VEGF (e.g., 50 ng), FGF-2 (e.g., 100 ng)
-
Control vehicle (e.g., PBS)
-
-
Procedure:
-
Incubate fertilized eggs for 3 days.
-
On day 3, carefully crack the eggs and transfer the embryos into a sterile petri dish or weighing boat.
-
Return the ex ovo cultures to the incubator.
-
On day 7, prepare the test compounds. For solid compounds, dissolve in a suitable solvent and apply to a carrier (coverslip or filter paper).
-
Gently place the carrier with the test compound onto the CAM surface, away from large blood vessels.
-
Return the cultures to the incubator for an additional 2-3 days.
-
On day 9 or 10, observe and photograph the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the area surrounding the carrier.
-
3. In vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel® plug.
-
Materials:
-
Matrigel® (growth factor reduced)
-
Test compounds: 2-deoxy-D-ribose, VEGF, FGF-2
-
Heparin (optional, to stabilize growth factors)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile syringes and needles
-
-
Procedure:
-
Thaw Matrigel® on ice.
-
Mix the test compounds with the cold liquid Matrigel®. A final volume of 0.5 mL per plug is common.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel® mixture into the flank of the mouse. The Matrigel® will solidify at body temperature, forming a plug.
-
After 7-21 days, euthanize the mice and excise the Matrigel® plugs.
-
The plugs can be processed for histological analysis or hemoglobin measurement.
-
For histology, fix the plugs in formalin, embed in paraffin, and section. Stain sections with antibodies against endothelial cell markers (e.g., CD31) to visualize blood vessels.
-
Quantify angiogenesis by measuring microvessel density (MVD) in the histological sections.
-
Alternatively, homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.
-
References
- 1. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor [mdpi.com]
- 3. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenic synergistic effect of basic fibroblast growth factor and vascular endothelial growth factor in an in vitro quantitative microcarrier-based three-dimensional fibrin angiogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of TRAIL, FGF-2 and VEGF-A-Induced Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of angiogenesis in vitro induced by VEGF-A and FGF-2 in two different human endothelial cultures : an all-in-one assay [biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
Thyminose (Deoxyribose) as a Biomarker in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease biomarkers is continually evolving, with a pressing need for early and accurate indicators of disease risk and progression. While established biomarkers have proven clinical utility, the search for novel markers that offer improved sensitivity, specificity, or insight into disease mechanisms is a key area of research. This guide provides a comparative analysis of Thyminose (Deoxyribose) in the context of established biomarkers for metabolic diseases. While direct validation of this compound as a clinical biomarker is currently limited, emerging research points to its potential involvement in the pathophysiology of these conditions, warranting a closer examination.
Established Biomarkers in Metabolic Disease
A panel of biomarkers is often utilized to assess metabolic health and diagnose metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These biomarkers primarily fall into categories of adipokines, inflammatory markers, and lipids.
Comparative Analysis of Key Metabolic Disease Biomarkers
| Biomarker | Class | Typical Association with Metabolic Disease | Key Performance Characteristics |
| Leptin | Adipokine | Elevated levels | Associated with obesity and insulin (B600854) resistance.[1] |
| Adiponectin | Adipokine | Decreased levels | Possesses insulin-sensitizing and anti-inflammatory properties. Lower levels are linked to insulin resistance and type 2 diabetes.[2] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammatory Marker | Elevated levels | A general marker of inflammation, often elevated in individuals with metabolic syndrome and predictive of cardiovascular events. |
| Interleukin-6 (IL-6) | Inflammatory Cytokine | Elevated levels | A pro-inflammatory cytokine associated with insulin resistance and the inflammatory state of metabolic syndrome.[3][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inflammatory Cytokine | Elevated levels | Implicated in insulin resistance and the chronic inflammation characteristic of metabolic diseases.[3][4] |
This compound (Deoxyribose): An Emerging Area of Investigation
This compound, a deoxy sugar that is a fundamental component of DNA, has not been validated as a standalone biomarker for metabolic diseases. However, recent scientific findings suggest its potential contribution to the pathology of these conditions, primarily through its role in glycation and cellular stress.
The Link Between Deoxyribose and Metabolic Dysfunction
Research indicates that 2-deoxy-D-ribose can induce damage to pancreatic beta-cells, the cells responsible for insulin production. This damage is thought to occur through the induction of oxidative stress and protein glycation[5]. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End Products (AGEs). AGEs are known to contribute to the complications of diabetes by promoting inflammation and oxidative stress[6][7]. Furthermore, studies have shown that circulating levels of nucleic acids, which contain deoxyribose, are elevated in individuals with diabetes[8][9].
While these findings are compelling, further research is necessary to establish a direct and quantifiable relationship between circulating this compound levels and the presence or severity of metabolic diseases.
Experimental Protocols for Biomarker Quantification
Accurate and reproducible quantification of biomarkers is paramount for both research and clinical applications. Below are detailed methodologies for the key experiments cited in the comparison of established biomarkers.
Quantification of Adipokines
1. Leptin and Adiponectin via Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is commonly used for the quantification of leptin and adiponectin in serum or plasma. This method utilizes a pair of antibodies specific to the target protein. One antibody is coated onto the wells of a microplate to capture the biomarker, and the other is conjugated to an enzyme (e.g., horseradish peroxidase) for detection.
-
Procedure:
-
Coating: Microplate wells are coated with a capture antibody specific for leptin or adiponectin.
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated to allow the biomarker to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope on the target protein is added and incubated.
-
Washing: The plate is washed again.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: A final wash step is performed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the biomarker in the samples is determined by interpolating from a standard curve.[10][11][12][13][14][15]
-
-
Materials: Commercially available ELISA kits for human leptin and adiponectin are widely used and typically include all necessary reagents.[2][16][17]
Quantification of Inflammatory Markers
2. High-Sensitivity C-Reactive Protein (hs-CRP) via ELISA
-
Principle: Similar to adipokine ELISAs, a sandwich ELISA format is the standard for quantifying hs-CRP in serum or plasma.
-
Procedure: The procedure follows the same steps as the leptin and adiponectin ELISA, utilizing specific anti-CRP antibodies for capture and detection.[18][19][20][21][22]
-
Materials: Commercially available hs-CRP ELISA kits provide the necessary reagents and calibrated standards for sensitive detection.
3. Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) via ELISA
-
Principle: Sandwich ELISA is the most common method for the quantification of these pro-inflammatory cytokines in serum or plasma.
-
Procedure: The protocol is analogous to the ELISAs described above, using specific antibody pairs for IL-6 and TNF-α.[3][23]
-
Materials: A variety of commercial ELISA kits are available for the measurement of human IL-6 and TNF-α.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General workflow for biomarker quantification using ELISA.
Caption: Potential role of deoxyribose in metabolic disease pathology.
Conclusion
While this compound (Deoxyribose) is not currently a validated biomarker for metabolic diseases, emerging evidence suggests its potential involvement in the underlying pathophysiology through glycation and the induction of cellular damage. In contrast, adipokines such as leptin and adiponectin, and inflammatory markers like hs-CRP, IL-6, and TNF-α, are well-established biomarkers with defined roles in risk assessment and disease monitoring.
For researchers and drug development professionals, the established biomarkers provide robust tools for patient stratification and therapeutic monitoring. The potential role of this compound, however, presents an intriguing avenue for future research. Investigating the clinical utility of measuring deoxyribose and its glycated products could lead to the development of novel biomarkers that offer new insights into the mechanisms of metabolic diseases and potentially identify new therapeutic targets. Further validation studies, including large-scale clinical cohorts and the development of standardized, high-throughput assays, are essential to determine the future role of this compound in the clinical management of metabolic diseases.
References
- 1. Biomarkers of insulin sensitivity and insulin resistance: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Adiponectin in human serum/plasma using ELISA â Vitas Analytical Services [vitas.no]
- 3. Serum cytokines (IL-6, TNF-alpha, IL-1 beta and IFN-gamma) in ankylosing spondylitis: a close correlation between serum IL-6 and disease activity and severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating serum levels of IL-6 and TNF alpha, and the risk of thrombosis in newly diagnosed chemotherapy naïve obese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 7. D-ribose in glycation and protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered degradation of circulating nucleic acids and oligonucleotides in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating Nucleic Acid-Based Biomarkers of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novamedline.com [novamedline.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. raybiotech.com [raybiotech.com]
- 14. rndsystems.com [rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and quantitation of adiponectin higher order complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dbc-labs.com [dbc-labs.com]
- 19. mybiosource.com [mybiosource.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. novamedline.com [novamedline.com]
- 22. Human hs-CRP(high sensitivity C Reactive Protein) ELISA Kit [elkbiotech.com]
- 23. Evaluation of serum levels of IL-6, TNF-α, IL-10, IL-2 and IL-4 in patients with chronic hepatitis | Inmunología [elsevier.es]
Safety Operating Guide
Proper Disposal Procedures for Thymine
Note on "Thyminose": The term "this compound" does not correspond to a recognized chemical compound in standard chemical databases. This guide presumes the query refers to Thymine , a common pyrimidine (B1678525) derivative found in DNA. The following information pertains exclusively to Thymine.
This document provides essential safety and logistical information for the proper handling and disposal of Thymine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.
Hazard Assessment and Safety Information
According to safety data sheets (SDS), Thymine is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, it is imperative to handle all laboratory chemicals with caution. The toxicological properties may not be fully investigated.[3]
| Property | Information | Source |
| CAS Number | 65-71-4 | [2][4] |
| GHS Classification | Not a hazardous substance | [2] |
| Appearance | White to off-white powder/solid | [3][5] |
| Solubility | Very slightly soluble in cold water | [4] |
| Melting Point | 316-320°C (decomposes) | [4][5] |
| Combustion Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx) | [4] |
Personal Protective Equipment (PPE)
When handling Thymine, especially in powder form, appropriate personal protective equipment should be worn to minimize exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact.[2][5] |
| Respiratory Protection | Necessary if dust is generated. Use a particulate filter respirator. | To avoid inhalation of dust.[2][5] |
| Body Protection | Laboratory coat. | To protect personal clothing and skin.[3][5] |
Step-by-Step Disposal Protocol
The disposal of Thymine and its contaminated materials must comply with all applicable federal, state, and local environmental regulations.[6] Do not dispose of Thymine in regular trash or pour it down the drain.[3][7]
Experimental Protocol: Decontamination of Empty Containers
For containers that held Thymine, a triple-rinse procedure is recommended before disposal.[8][9]
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream) three times.[8][9]
-
Collect Rinsate: The rinsate from these washes must be collected and treated as chemical waste.[8][10] Do not discard the rinsate down the drain.
-
Container Disposal: After triple-rinsing and air-drying, deface the original label on the container.[9][10] The container may then be disposed of in the regular trash or recycled, depending on institutional policies.[8][9][10]
Disposal of Unused or Waste Thymine
-
Waste Collection:
-
Storage:
-
Disposal Request:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Thymine.
Caption: Decision workflow for the proper disposal of Thymine waste.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. hmdb.ca [hmdb.ca]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. isotope.com [isotope.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Guide for Thyminose (2-deoxy-D-ribose)
This guide provides immediate safety, handling, and disposal protocols for Thyminose, also known as 2-deoxy-D-ribose. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound, a synonym for 2-deoxy-D-ribose, is a naturally occurring monosaccharide and a fundamental component of deoxyribonucleic acid (DNA)[1][2][3]. While it is an endogenous metabolite, concentrated forms used in laboratory settings require careful handling. Safety classifications for this compound can vary between suppliers, with some identifying it as hazardous and others not. Therefore, it is crucial to adhere to a comprehensive set of safety precautions[4][5][6].
Hazard Identification and Classification
Different suppliers provide varying hazard classifications for this compound. A conservative approach, treating the substance with a higher degree of caution, is recommended.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][7] |
Some suppliers, however, classify the chemical as not hazardous under the 2012 OSHA Hazard Communication Standard[4]. Given the conflicting information, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical step in mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[4][7]. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles[4]. | To protect eyes from dust particles and splashes[7]. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure[4]. | To minimize contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 (US) or P1 (EN143) respirator filter is recommended if dust is generated[4][9]. | To prevent inhalation of dust that may cause respiratory irritation[7]. |
Operational and Handling Protocols
Adherence to proper operational procedures is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
Handling and Storage:
-
Handling : Wash hands thoroughly after handling the substance[7][10]. Avoid contact with skin, eyes, and clothing[4]. Minimize dust generation and accumulation[10]. Do not eat, drink, or smoke in areas where this compound is handled[7].
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place[4][10]. Store at -20°C for long-term stability[11]. This compound is stable under normal conditions[4].
First-Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[6][10]. |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[7][10]. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[7][10]. |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention[10]. Do NOT induce vomiting[10]. |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Ventilate the area : Ensure adequate ventilation.
-
Avoid dust formation : Use methods that do not generate dust.
-
Contain the spill : Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[4][10].
-
Personal Protection : Use proper personal protective equipment as indicated in the PPE section.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀O₄[2][12] |
| Molecular Weight | 134.13 g/mol [2][12] |
| Appearance | Off-white to white solid/crystalline powder[4][10] |
| Melting Point | Approximately 91 °C (195.8 °F)[2][4] |
| Solubility | Soluble in water[2][4]. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[11]. |
| pH | 6.5 - 7.5 (5% aqueous solution)[4] |
Experimental Protocols and Signaling Pathways
While this compound (2-deoxy-D-ribose) is known to be a key component of DNA and is involved in biological processes such as angiogenesis, detailed experimental protocols and specific signaling pathway diagrams are highly dependent on the particular research context and are not available in general safety and product information documents. For specific experimental methodologies, researchers should consult peer-reviewed scientific literature relevant to their field of study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxyribose - Wikipedia [en.wikipedia.org]
- 3. CheMondis Marketplace [chemondis.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 533-67-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 9. 2-Deoxy-D-ribose | CAS#:533-67-5 | Chemsrc [chemsrc.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
